molecular formula C64H71F3N10O12 B12409071 Y1R probe-1

Y1R probe-1

Número de catálogo: B12409071
Peso molecular: 1229.3 g/mol
Clave InChI: RJSDBPMPJMMBFF-CDPYHEJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Y1R probe-1 is a useful research compound. Its molecular formula is C64H71F3N10O12 and its molecular weight is 1229.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C64H71F3N10O12

Peso molecular

1229.3 g/mol

Nombre IUPAC

5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1

Clave InChI

RJSDBPMPJMMBFF-CDPYHEJSSA-N

SMILES isomérico

CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O

SMILES canónico

CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

Y1R Probe-1: A Technical Guide to a High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y1R probe-1, also identified as Compound 39, is a novel and potent tool for the study of the Neuropeptide Y Y1 receptor (Y1R).[1][2][3][4] This high-affinity fluorescent probe acts as a selective antagonist, enabling detailed investigation of Y1R signaling, distribution, and dynamics in a variety of cellular and tissue contexts.[1] Its development, based on the structure of the Y1R-selective antagonist UR-MK299, has resulted in a probe with picomolar binding affinity, a significant improvement over previously available fluorescent ligands. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in biomedical research.

Introduction to this compound

This compound is a fluorescently-labeled small molecule designed for the specific and high-affinity targeting of the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure. Dysregulation of the Y1R signaling pathway has been implicated in various pathological conditions such as obesity, cancer, and cardiovascular diseases.

The development of this compound was driven by the need for more potent and selective tools to study this important receptor. By attaching a fluorescent dye to a high-affinity argininamide-type Y1R antagonist, researchers have created a probe that allows for direct visualization and quantification of Y1R in living cells and tissues.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Alternate Name Compound 39
CAS Number 2773476-41-6
Molecular Formula C64H71F3N10O12
Molecular Weight 1229.30 g/mol
Target Neuropeptide Y Y1 Receptor (Y1R)
Probe Type Fluorescent Antagonist

Mechanism of Action

This compound functions as a potent and selective antagonist of the Neuropeptide Y Y1 receptor. Its mechanism of action involves the competitive blockade of the endogenous ligand, Neuropeptide Y (NPY), from binding to the Y1R. By occupying the ligand-binding pocket, this compound prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways.

The Y1R is primarily coupled to Gαi/o proteins. Upon activation by NPY, the receptor initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of intracellular calcium (Ca2+) levels: Y1R activation can lead to an increase in intracellular Ca2+ concentrations.

As an antagonist, this compound effectively inhibits these NPY-mediated signaling events. This has been experimentally validated in a Fura-2 calcium assay, where the probe was shown to block NPY-induced increases in intracellular calcium.

Below is a diagram illustrating the signaling pathway of the Y1R and the antagonistic action of this compound.

Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1R NPY->Y1R Binds and Activates Y1R_probe This compound Y1R_probe->Y1R Binds and Blocks G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release Intracellular Ca²⁺ Release G_protein->Ca_release Stimulates cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Responses cAMP->Downstream Ca_release->Downstream

Figure 1: Y1R Signaling and Antagonism by this compound.

Quantitative Data

This compound exhibits exceptionally high binding affinity for the Y1R, with reported picomolar Ki values. This represents a significant improvement in affinity compared to previously developed fluorescent probes for this receptor.

Table 2: Pharmacological Data for this compound

ParameterValueSpeciesAssay TypeReference
Ki 0.19 nMHumanRadioligand Binding Assay
pKi 9.36 - 9.95Not SpecifiedRadioligand Binding Assay
Functional Activity AntagonistNot SpecifiedFura-2 Calcium Assay

Experimental Protocols

The high affinity and fluorescent nature of this compound make it a versatile tool for a range of applications, including flow cytometry, fluorescence microscopy, and fluorescence anisotropy-based binding studies. The following are generalized protocols based on the methodologies described in the literature.

Flow Cytometry for Y1R Binding

This protocol allows for the quantification of Y1R expression on the cell surface.

Materials:

  • Cells expressing Y1R

  • This compound

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash with cold PBS. Resuspend cells in staining buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.

  • Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking solution (e.g., staining buffer with an appropriate blocking agent) for 15-30 minutes on ice.

  • Staining: Add this compound to the cell suspension at a predetermined optimal concentration. For competition binding assays, co-incubate with a non-fluorescent Y1R ligand.

  • Incubation: Incubate the cells for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at 4°C or on ice, protected from light.

  • Washing: Wash the cells twice with cold staining buffer to remove unbound probe.

  • Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore on this compound.

Flow_Cytometry_Workflow A 1. Cell Preparation (Harvest and Wash) B 2. Blocking (Reduce non-specific binding) A->B C 3. Staining (Incubate with this compound) B->C D 4. Washing (Remove unbound probe) C->D E 5. Data Acquisition (Flow Cytometer) D->E

Figure 2: Experimental Workflow for Flow Cytometry.
Fluorescence Microscopy for Y1R Localization

This protocol enables the visualization of Y1R distribution in live or fixed cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • This compound

  • Cell culture medium or appropriate buffer

  • Fixative (e.g., paraformaldehyde) if imaging fixed cells

  • Mounting medium

  • Fluorescence microscope (widefield or confocal)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere.

  • Staining: Replace the culture medium with a medium or buffer containing the desired concentration of this compound.

  • Incubation: Incubate the cells for a specific duration at 37°C (for live-cell imaging) or 4°C (to minimize internalization), protected from light.

  • Washing: Gently wash the cells with fresh medium or buffer to remove the unbound probe.

  • (Optional) Fixation: For fixed-cell imaging, fix the cells with a suitable fixative after the washing step.

  • Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Acquire images using the appropriate excitation and emission filters for the fluorophore of this compound.

Microscopy_Workflow A 1. Cell Seeding (On imaging substrate) B 2. Staining (Incubate with this compound) A->B C 3. Washing (Remove unbound probe) B->C D 4. (Optional) Fixation C->D E 5. Imaging (Fluorescence Microscope) C->E D->E

Figure 3: Experimental Workflow for Fluorescence Microscopy.

Applications and Future Directions

This compound is a powerful tool for a wide range of applications in both basic and translational research. Its high affinity and selectivity make it suitable for:

  • Receptor quantification and localization studies.

  • High-throughput screening for novel Y1R ligands.

  • Investigating the role of Y1R in cancer biology.

  • Studying the involvement of Y1R in metabolic disorders.

The development of such high-quality chemical probes is crucial for advancing our understanding of GPCR biology and for the development of novel therapeutics targeting these important receptors.

Conclusion

This compound represents a significant advancement in the available tools for studying the Neuropeptide Y Y1 receptor. Its superior binding affinity, coupled with its fluorescent properties, provides researchers with a versatile and reliable probe for a variety of in vitro applications. This technical guide serves as a comprehensive resource for the effective utilization of this compound in the investigation of Y1R biology and its role in health and disease.

References

Y1R Probe-1: A High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor implicated in a range of physiological processes, including appetite regulation, anxiety, and cancer.[1][2] Developed through structure-based design, this probe exhibits picomolar binding affinity and serves as a valuable tool for studying Y1R pharmacology and cellular dynamics.[3] Its utility has been demonstrated in various applications, including flow cytometry, fluorescence anisotropy-based binding assays, and high-resolution fluorescence microscopy. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound was designed based on the structure of the selective Y1R antagonist UR-MK299.[3] A fluorescent dye is attached to the diphenylacetyl moiety of the core structure via an amine-functionalized linker.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆₄H₇₁F₃N₁₀O₁₂
CAS Number 2773476-41-6
Classification Fluorescent Probe, Y1R Antagonist

Biological Activity and Pharmacological Data

This compound is a high-affinity antagonist of the Y1R. Its binding affinity has been characterized in various assay formats.

Table 2: Pharmacological Data for this compound

ParameterValueAssay ConditionsReference
Ki 0.19 nMRadioligand competition binding
pKi 9.36 - 9.95Radioligand competition binding

Neuropeptide Y Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the Y1R can also lead to the mobilization of intracellular calcium via the Gq pathway, involving the activation of phospholipase C (PLC).

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane Y1R Y1R Gi Gi/o Y1R->Gi Activates Gq Gq Y1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates NPY NPY NPY->Y1R Activates Y1R_probe_1 This compound (Antagonist) Y1R_probe_1->Y1R Inhibits ATP ATP PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release PIP2 PIP₂ IP3->Ca_release Induces PKC PKC DAG->PKC Activates

Caption: Y1R Signaling Pathway.

Experimental Protocols

Synthesis of this compound (Compound 39)

The synthesis of this compound is a multi-step process that starts from the core antagonist structure and involves the attachment of a linker followed by conjugation with a fluorescent dye. The detailed synthesis procedure and characterization data can be found in the supplementary information of Müller et al., J Med Chem, 2022.

Synthesis_Workflow start UR-MK299 Core Structure step1 Attachment of Amine-Functionalized Linker start->step1 step2 Conjugation with Activated Fluorescent Dye step1->step2 purification Purification (e.g., HPLC) step2->purification product This compound purification->product

Caption: this compound Synthesis Workflow.

Flow Cytometry for Receptor Binding

This protocol describes a competitive binding assay using flow cytometry to determine the affinity of unlabeled compounds for the Y1R using this compound.

Materials:

  • Cells expressing Y1R (e.g., HEK293-Y1R)

  • This compound

  • Unlabeled competitor compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Competition Reaction: In a 96-well plate, add a fixed concentration of this compound (typically at its Kd value) to each well.

  • Add serial dilutions of the unlabeled competitor compound to the wells.

  • Add the cell suspension to each well.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of this compound.

  • Data Analysis: The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor is used to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cells Y1R-expressing cells incubation Incubate cells->incubation probe This compound (fixed conc.) probe->incubation competitor Unlabeled Compound (serial dilution) competitor->incubation acquisition Flow Cytometry Data Acquisition incubation->acquisition analysis Data Analysis (IC₅₀/Ki determination) acquisition->analysis

Caption: Flow Cytometry Workflow.

Fluorescence Anisotropy (FA) Competition Binding Assay

This protocol outlines a homogenous competition binding assay to determine the affinity of unlabeled ligands for Y1R in solution.

Materials:

  • Solubilized Y1R membrane preparation or purified receptor

  • This compound

  • Unlabeled competitor compound

  • Assay buffer

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a low-volume black microplate, add a fixed concentration of this compound.

  • Add serial dilutions of the unlabeled competitor compound.

  • Add a fixed concentration of the Y1R preparation.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy (or polarization) using the plate reader.

  • Data Analysis: The binding of the larger receptor to the small fluorescent probe causes an increase in anisotropy. The unlabeled competitor displaces the probe, leading to a decrease in anisotropy. The resulting data is used to calculate the IC₅₀ and subsequently the Ki of the competitor.

FA_Workflow cluster_assay Assay Plate receptor Solubilized Y1R mix Mix and Incubate receptor->mix probe This compound probe->mix competitor Unlabeled Compound competitor->mix measurement Measure Fluorescence Anisotropy mix->measurement analysis Calculate IC₅₀/Ki measurement->analysis

Caption: Fluorescence Anisotropy Workflow.

Conclusion

This compound is a state-of-the-art chemical tool for the investigation of the Neuropeptide Y Y1 receptor. Its high affinity, selectivity, and fluorescent properties make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols and data presented in this guide are intended to facilitate its application in academic and industrial research settings, ultimately contributing to a better understanding of Y1R biology and the development of novel therapeutics targeting this important receptor.

References

Illuminating the Path: A Technical Guide to the Discovery and Development of Y1R Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies behind the discovery and development of fluorescent probes for the Neuropeptide Y Receptor Y1 (Y1R). As a crucial player in physiological processes ranging from appetite regulation to vasoconstriction, the Y1R is a significant target for therapeutic intervention. Fluorescent probes offer a powerful toolset for studying Y1R pharmacology, enabling high-throughput screening, detailed binding kinetics analysis, and visualization of receptor dynamics in living cells. This document provides a comprehensive overview of existing probes, their characteristics, the experimental protocols for their use, and the signaling pathways they help to elucidate.

The Landscape of Y1R Fluorescent Probes

The development of Y1R fluorescent probes has evolved from peptide-based ligands to highly potent and selective non-peptidic molecules. The ideal probe possesses high affinity and selectivity for Y1R, favorable photophysical properties, and minimal disruption of the natural ligand-receptor interaction.

Peptide-Based Probes

Early efforts in Y1R probe development focused on labeling endogenous ligands or their analogs. Cyanine-5-labelled neuropeptide Y (NPY), for instance, has been used as a universal fluorescent ligand for investigating NPY receptor subtypes Y1, Y2, and Y5. Similarly, N-terminal labeling of NPY peptide analogues with BODIPY dyes has yielded probes that retain their selectivity, affinity, and agonist properties for various Y receptor subtypes, including Y1.[1][2][3] These probes have been instrumental in visualizing receptor internalization through confocal microscopy.[3]

Non-Peptidic Probes: A Leap Forward

While peptidic probes are valuable, they often suffer from limitations such as poor stability and the potential to trigger receptor internalization, which can complicate binding studies.[1] The development of small, non-peptidic fluorescent antagonists has therefore been a significant advancement. A notable example is a set of antagonists derived from the Y1R antagonist BIBP 3226. One such probe, created by labeling an N(G)-(6-aminohexanoyl)argininamide derivative with the pyrylium (B1242799) dye Py-1, demonstrated high affinity and advantageous photophysical properties.

More recently, the crystallization of the Y1R has opened the door for structure-based design of even more potent and selective probes. By attaching fluorescent dyes to the diphenylacetyl moiety of the selective antagonist UR-MK299, researchers have developed probes with picomolar binding affinities, a significant improvement over previous ligands. These probes have proven to be versatile tools for a range of applications, including flow cytometry, fluorescence anisotropy-based binding studies, and various microscopy techniques.

Quantitative Data of Key Y1R Fluorescent Probes

For ease of comparison, the following tables summarize the quantitative data for representative Y1R fluorescent probes described in the literature.

Table 1: Binding Affinity of Selected Y1R Fluorescent Probes

Probe Name/DescriptionProbe TypeAssay MethodBinding Affinity (Ki)Reference
Py-1 labeled BIBP 3226 derivative (Compound 4)Non-peptidic AntagonistRadioligand Binding29 nM
Py-1 labeled BIBP 3226 derivative (Compound 4)Non-peptidic AntagonistFlow Cytometry2.7 nM
BODIPY TMR/FL-[Leu31, Pro34]NPY/PYYPeptidic AgonistRadioligand Binding1-6 nM
UR-MK299 derived probesNon-peptidic AntagonistNot SpecifiedpKi values of 9.36–9.95

Table 2: Photophysical Properties of a Representative Y1R Fluorescent Probe

Probe NameExcitation Wavelength (λex)Emission Wavelength (λem)Stokes ShiftQuantum Yield (Φ)Reference
Py-1 labeled BIBP 3226 derivative (Compound 4)541 nm615 nm74 nm56%

Experimental Protocols

Detailed methodologies are crucial for the successful application of Y1R fluorescent probes. The following sections outline key experimental protocols.

General Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells and human breast cancer MCF-7 cells are commonly used for expressing Y1 receptors.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of Y1R, cells are transfected with the appropriate expression plasmid using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.

Receptor Binding Assays

These assays are fundamental for determining the affinity of fluorescent probes for the Y1R.

  • Radioligand Binding (Competition Assay):

    • Prepare cell membranes from Y1R-expressing cells.

    • Incubate the membranes with a constant concentration of a radiolabeled Y1R ligand (e.g., [¹²⁵I]-[Leu³¹, Pro³⁴]PYY) and increasing concentrations of the fluorescent probe.

    • After incubation, separate bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value of the fluorescent probe from the IC50 value obtained from the competition curve.

  • Flow Cytometry-Based Binding Assay:

    • Incubate intact Y1R-expressing cells with increasing concentrations of the fluorescent probe.

    • After incubation, wash the cells to remove unbound probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • Determine the dissociation constant (Kd) by fitting the saturation binding data to a one-site binding model.

Fluorescence Microscopy

Confocal and Total Internal Reflection Fluorescence (TIRF) microscopy are powerful techniques for visualizing the localization and dynamics of Y1R.

  • Sample Preparation:

    • Seed Y1R-expressing cells on glass-bottom dishes or coverslips.

    • Incubate the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.

    • Wash the cells to remove unbound probe.

    • Mount the coverslips or place the dishes on the microscope stage.

  • Imaging:

    • Acquire images using appropriate excitation and emission filters for the specific fluorescent probe.

    • For live-cell imaging, maintain the cells at 37°C and 5% CO2.

    • TIRF microscopy can be used to specifically visualize fluorescence at the plasma membrane.

Functional Assays (Calcium Assay)

Y1R activation leads to an increase in intracellular calcium concentration. This can be measured to determine if a fluorescent probe acts as an agonist or antagonist.

  • Fura-2 Calcium Assay:

    • Load Y1R-expressing cells with the calcium-sensitive dye Fura-2 AM.

    • Wash the cells to remove extracellular dye.

    • Measure the baseline fluorescence ratio at 340 nm and 380 nm excitation.

    • Add the fluorescent probe and/or a known Y1R agonist (e.g., NPY).

    • Monitor the change in the fluorescence ratio over time to determine the effect of the probe on intracellular calcium levels. An antagonist will block the agonist-induced calcium increase.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the signaling pathways activated by Y1R and the workflows for probe development is essential for interpreting experimental results and designing new probes.

Y1R Signaling Pathway

The Neuropeptide Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and other enzymes. In some cellular contexts, Y1R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.

Y1R_Signaling_Pathway NPY NPY (Agonist) Y1R Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates PLC Phospholipase C (PLC) Y1R->PLC Activates (via Gq) G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response1 IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC PKC DAG->PKC Activates Cellular_Response2 Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response2 PKC->Cellular_Response2

Caption: Simplified Y1R signaling pathways.

Workflow for Y1R Fluorescent Probe Development

The development of a novel Y1R fluorescent probe is a multi-step process that begins with the identification of a suitable scaffold and culminates in the validation of the probe in biological systems. A key strategy involves structure-based design, leveraging the known crystal structure of Y1R to guide the chemical modification of existing ligands.

Probe_Development_Workflow start Start: Identify Scaffold (e.g., known Y1R ligand) design Structure-Based Design & Chemical Synthesis start->design purification Purification & Characterization (HPLC, MS, NMR) design->purification photophysical Photophysical Characterization (λex, λem, Quantum Yield) purification->photophysical binding In Vitro Binding Assays (Radioligand, Flow Cytometry) photophysical->binding functional Functional Assays (e.g., Calcium Assay) binding->functional imaging Cellular Imaging (Confocal, TIRF Microscopy) functional->imaging validation In Vivo / Ex Vivo Validation (Optional) imaging->validation end Validated Y1R Fluorescent Probe validation->end Flow_Cytometry_Workflow cell_prep Prepare Y1R-expressing cells incubation Incubate cells with varying concentrations of fluorescent probe cell_prep->incubation washing Wash cells to remove unbound probe incubation->washing analysis Analyze cell fluorescence using a flow cytometer washing->analysis data_processing Data Processing: Gate on single, live cells analysis->data_processing quantification Quantify Mean Fluorescence Intensity (MFI) data_processing->quantification curve_fitting Plot MFI vs. Probe Concentration and fit to a binding model quantification->curve_fitting result Determine Binding Affinity (Kd) curve_fitting->result

References

Neuropeptide Y Y1 receptor function and signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuropeptide Y Y1 Receptor: Function and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. The NPY Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key component of this system.[1][2][3] It is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[1][4] The Y1 receptor plays a significant role in regulating processes such as appetite, anxiety, cardiovascular function, and cell growth. This technical guide provides a comprehensive overview of the NPY Y1 receptor's function, its intricate signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.

NPY Y1 Receptor Function

The NPY Y1 receptor is widely distributed throughout the central nervous system, with prominent expression in the cerebral cortex, hippocampus, and hypothalamus. In the periphery, it is found in various tissues including vascular smooth muscle cells, adipose tissue, and on various immune cells. Functionally, the Y1 receptor is implicated in a diverse range of physiological responses:

  • Feeding Behavior: The Y1 receptor is a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.

  • Anxiety and Mood: Activation of the Y1 receptor is associated with anxiolytic (anxiety-reducing) effects.

  • Cardiovascular Regulation: In the vasculature, NPY acting on Y1 receptors on smooth muscle cells leads to vasoconstriction.

  • Cell Growth and Proliferation: The Y1 receptor has been shown to mediate mitogenic signals, stimulating the proliferation of various cell types, including vascular smooth muscle cells.

  • Pain Perception: The Y1 receptor is involved in modulating pain signaling in the brain.

  • Allergic Inflammation: NPY signaling through the Y1 receptor can exacerbate allergic airway inflammation.

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y1 receptor involves the Gαi subunit. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

G_alpha_i_cAMP_Pathway cluster_membrane Plasma Membrane NPY NPY / PYY Y1R Y1 Receptor NPY->Y1R Agonist Binding G_protein Gi/o Protein (αβγ) Y1R->G_protein G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP ATP ATP ATP:e->cAMP:w Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylation PLC_Calcium_Pathway cluster_membrane Plasma Membrane NPY NPY / PYY Y1R Y1 Receptor NPY->Y1R Agonist Binding G_protein Gi/o Protein (αβγ) Y1R->G_protein Activation G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC Activation CaMKII CaMKII Ca2_cyto->CaMKII Activation Cellular_Response Cellular Response (e.g., Contraction, Proliferation) PKC->Cellular_Response CaMKII->Cellular_Response MAPK_ERK_Pathway cluster_membrane Plasma Membrane NPY NPY / PYY Y1R Y1 Receptor NPY->Y1R Agonist Binding G_protein Gi/o Protein (αβγ) Y1R->G_protein Activation G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activation IGFR IGF Receptor PI3K->IGFR Transactivation Ras Ras IGFR->Ras Activation Raf Raf Ras->Raf Phosphorylation Cascade MEK MEK1/2 Raf->MEK Phosphorylation Cascade ERK ERK1/2 MEK->ERK Phosphorylation Cascade Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation (Nuclear Translocation) Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from Y1-expressing cells start->prep_membranes setup_assay Set up Assay Plate (Membranes, Radioligand, Test Compound) prep_membranes->setup_assay incubate Incubate (e.g., 2h at RT) setup_assay->incubate filter Rapidly Filter through Filter Plates incubate->filter wash Wash Filters (ice-cold buffer) filter->wash count Add Scintillant & Measure Radioactivity wash->count analyze Analyze Data (IC50 -> Ki calculation) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed_cells Seed Y1-expressing Cells in 96-well plate start->seed_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-8 AM) seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_agonist Add Agonist and Start Kinetic Reading measure_baseline->add_agonist analyze Analyze Data (Peak fluorescence vs. concentration) add_agonist->analyze end End analyze->end

References

Y1 Receptor Expression: A Key Player in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant area of interest in cancer research. Dysregulation of Y1R expression and signaling has been implicated in the pathophysiology of various malignancies, presenting both a potential biomarker and a therapeutic target. This guide provides a comprehensive overview of Y1R expression across different cancer cell lines, details the experimental methodologies for its characterization, and visualizes its complex signaling network.

Quantitative Analysis of Y1R Expression in Cancer Cell Lines

The expression of Y1R varies considerably among different cancer types and even between different cell lines derived from the same cancer. The following table summarizes quantitative data on Y1R expression, providing a comparative landscape for researchers.

Cancer TypeCell LineY1R Expression Level/DetectionKey FindingsReference
Breast Cancer MCF-7 (ER+)High-affinity NPY receptor expression; ~40,000 receptors per cell.[1] Y1R mRNA and protein are upregulated by estrogen.[2][3][4]Y1R expression is estrogen-regulated and its activation can inhibit estrogen-induced cell proliferation.[5] Antiestrogen treatment down-regulates Y1R expression.
T-47D (ER+)Y1R mRNA expression increased by estrogen.Similar to MCF-7, suggests a role for Y1R in estrogen-responsive breast cancers.
MDA-MB-231 (ER-)No significant Y1R mRNA expression. Y1R and Y5R expression is induced by hypoxia.Y1R expression may be context-dependent, for instance, influenced by the tumor microenvironment (hypoxia).
MDA-MB-468 (ER-)No significant Y1R mRNA expression.
SK-N-MCY1R-expressing.NPY induces a dose-dependent inhibition of tumor cell growth.
Prostate Cancer LNCaP (Androgen-dependent)Expresses Y1R gene and protein.NPY treatment reduces cell proliferation. Inhibition of Y1R leads to increased apoptosis.
DU145 (Androgen-independent)Expresses Y1R gene and protein.NPY treatment reduces cell proliferation. NPY stimulates a long-lasting ERK1/2 activation.
PC-3 (Androgen-independent)Expresses Y1R and Y2R. A Y1R protein of 70 kDa was detected.NPY treatment increases cell proliferation. NPY stimulates a rapid and transient ERK1/2 activation.
Hepatocellular Carcinoma HCC cellsNPY1R mRNA and protein levels are significantly decreased in HCC tissues compared to normal tissues.Low expression of NPY1R is correlated with poor prognosis. Overexpression of NPY1R inhibits cell proliferation by inactivating the MAPK signaling pathway.
Colon Cancer HT29Expresses Y1R and Y2R.NPY and its Y2 receptor are significantly expressed in human colon adenocarcinoma tissues. NPY1R is a marker for a specific regional stem cell population in the colon.
Ewing's Sarcoma SK-N-MCExpresses Y1R.Activation of Y1R by NPY inhibits cell growth.

Experimental Protocols for Y1R Expression Analysis

Accurate and reproducible measurement of Y1R expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Y1R mRNA Expression

This method quantifies the amount of Y1R messenger RNA (mRNA) in a cell line, providing an indication of gene expression.

a. RNA Extraction:

  • Harvest cultured cancer cells (e.g., 1x10^6 cells).

  • Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA using a phenol-chloroform extraction method, followed by isopropanol (B130326) precipitation.

  • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

  • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

b. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

  • The reaction typically includes dNTPs, RNase inhibitor, and the appropriate buffer.

  • Incubate at the recommended temperature for the enzyme (e.g., 37°C for 60 minutes), followed by an inactivation step.

c. Real-Time PCR:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for the Y1R gene, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a DNA polymerase.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • Perform the PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in Y1R expression.

Western Blotting for Y1R Protein Detection

This technique is used to detect and quantify the Y1R protein in cell lysates.

a. Protein Extraction:

  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the Y1R protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use a loading control protein (e.g., β-actin, GAPDH) to normalize the Y1R protein levels.

Immunohistochemistry (IHC) for Y1R Localization in Tissues

IHC is used to visualize the distribution and localization of the Y1R protein within tissue samples.

a. Tissue Preparation:

  • Fix fresh tissue samples in 10% neutral buffered formalin.

  • Dehydrate the tissue through a series of graded ethanol solutions.

  • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

  • Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome and mount on glass slides.

b. Antigen Retrieval:

  • Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.

  • Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., in a citrate (B86180) buffer, pH 6.0) or enzyme-induced (e.g., with proteinase K).

c. Staining:

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with a primary antibody against Y1R.

  • Apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

  • Add a chromogen substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

d. Visualization:

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Examine the sections under a light microscope to assess the intensity and localization of Y1R staining.

Signaling Pathways and Experimental Workflows

The activation of Y1R by its ligand, Neuropeptide Y, triggers a cascade of intracellular signaling events that can influence cell proliferation, migration, and survival.

Y1R Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by Y1R activation.

Y1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R Y1R G_protein Gαi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cell_Response Cellular Responses (Proliferation, Migration, etc.) MAPK_pathway->Cell_Response Leads to NPY NPY NPY->Y1R Binds

Caption: Y1R signaling cascade.

Experimental Workflow for Assessing Y1R Function

This diagram outlines a typical workflow for investigating the functional consequences of Y1R expression and activation in a cancer cell line.

Y1R_Functional_Workflow start Select Cancer Cell Line (e.g., MCF-7, PC-3) confirm_expression Confirm Y1R Expression (qRT-PCR, Western Blot) start->confirm_expression treat_cells Treat Cells with NPY (agonist) and/or BIBP3226 (antagonist) confirm_expression->treat_cells proliferation_assay Proliferation Assay (e.g., MTT, BrdU) treat_cells->proliferation_assay migration_assay Migration/Invasion Assay (e.g., Transwell, Wound Healing) treat_cells->migration_assay signaling_analysis Signaling Pathway Analysis (Western Blot for p-ERK, etc.) treat_cells->signaling_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis migration_assay->data_analysis signaling_analysis->data_analysis conclusion Conclusion on Y1R Function in the specific cell line data_analysis->conclusion

Caption: Workflow for Y1R functional analysis.

References

The Role of Neuropeptide Y Receptor Y1 in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and widely distributed neuropeptides in the mammalian central nervous system (CNS).[1] It exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), of which the Neuropeptide Y receptor Y1 (NPY Y1R) is a key subtype.[1][2] The NPY Y1 receptor is intricately involved in a vast array of neurological processes, including the regulation of food intake, anxiety and mood, neuronal excitability, and circadian rhythms.[2] Its significant role in these fundamental behaviors has made it a prominent target for drug discovery efforts aimed at treating a range of disorders, from obesity and metabolic syndrome to anxiety, depression, and epilepsy.[3]

This technical guide provides a comprehensive overview of the NPY Y1 receptor, detailing its molecular characteristics, signaling pathways, and multifaceted roles in neuroscience. It is intended to serve as a resource for researchers and clinicians, offering insights into the experimental methodologies used to study this receptor and summarizing key quantitative data to facilitate further investigation and therapeutic development.

Molecular Biology and Signaling Pathways of the NPY Y1 Receptor

The NPY Y1 receptor is a member of the Class A (rhodopsin-like) family of GPCRs. The gene encoding the Y1 receptor has been identified and sequenced in several species, including humans and rodents.

NPY Y1 Receptor Signaling Cascade

Activation of the NPY Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of various downstream effectors. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability. The Y1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately influence a variety of cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity.

NPY_Y1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates K_efflux K+ Efflux GIRK->K_efflux Mediates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates ERK->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Activity Decreased Neuronal Activity Hyperpolarization->Neuronal_Activity Results in

Caption: NPY Y1 Receptor Signaling Pathway.

Functional Roles of the NPY Y1 Receptor in Neuroscience

The widespread distribution of the NPY Y1 receptor throughout the brain underscores its involvement in a multitude of physiological and behavioral processes.

Regulation of Feeding and Energy Homeostasis

The NPY Y1 receptor is a critical component of the hypothalamic circuits that regulate food intake and energy balance. NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, and its effects are largely mediated through the Y1 receptor in the arcuate nucleus and paraventricular nucleus of the hypothalamus. Activation of Y1 receptors in these regions stimulates food intake and reduces energy expenditure. Conversely, administration of Y1 receptor antagonists has been shown to decrease food intake and promote weight loss in animal models of obesity, highlighting the therapeutic potential of targeting this receptor for the treatment of eating disorders and metabolic syndrome.

Modulation of Anxiety and Depression

The NPY system, and specifically the Y1 receptor, plays a significant role in the modulation of emotional behaviors, including anxiety and depression. NPY is considered to have anxiolytic-like and antidepressant-like properties. High levels of Y1 receptor expression are found in brain regions implicated in emotion and stress, such as the amygdala, hippocampus, and prefrontal cortex. Studies have shown that activation of Y1 receptors in the amygdala reduces anxiety-like behaviors. Conversely, a reduction in NPY signaling and Y1 receptor function has been associated with increased anxiety and depressive-like phenotypes in animal models. Therefore, agonists of the Y1 receptor are being explored as potential novel therapeutic agents for anxiety disorders and depression.

Regulation of Neuronal Excitability and Epilepsy

The NPY Y1 receptor is also involved in the regulation of neuronal excitability and has been implicated in the pathophysiology of epilepsy. NPY is known to have anticonvulsant properties. Activation of Y1 receptors can lead to a decrease in neuronal firing rates through the activation of GIRK channels and inhibition of N-type calcium channels, thereby reducing neuronal hyperexcitability. However, the role of the Y1 receptor in epilepsy is complex, with some studies suggesting a proconvulsant role in certain contexts. This highlights the need for further research to fully elucidate the therapeutic potential of targeting the Y1 receptor for the treatment of seizure disorders.

Quantitative Data

A substantial body of quantitative data has been generated to characterize the pharmacology and distribution of the NPY Y1 receptor. The following tables summarize key findings from various studies.

Table 1: Binding Affinities (Ki) of Ligands for the NPY Y1 Receptor
LigandReceptor SubtypeKi (nM)SpeciesPreparationReference
Neuropeptide Y (NPY)Y1~0.5HumanTransfected HEK293 cells
[Leu31,Pro34]NPYY1~0.4-0.6HumanTransfected HEK293 cells
BIBP3226Y17Human-
BIBO3304Y1~0.7Human-
UR-MK299Y1<10Human-
[Phe7,Pro34]pNPYY1<1Porcine-
BVD15Y1~39Human-
[Lys4]BVD15Y1~7Human-
Table 2: Relative Expression Levels of NPY Y1 Receptor in Different Brain Regions
Brain RegionRelative Expression LevelSpeciesMethodReference
Cerebral Cortex (superficial layers)HighRatAutoradiography
ClaustrumHighRatImmunohistochemistry
Arcuate Hypothalamic NucleusHighRatImmunohistochemistry
Dentate GyrusHighRatAutoradiography
Thalamus (reuniens nucleus)HighRatAutoradiography
Hippocampus (CA1, CA2)LowRatImmunohistochemistry
Nucleus AccumbensLowRatImmunohistochemistry
AmygdalaModerateHumanAutoradiography

Experimental Protocols

A variety of experimental techniques are employed to investigate the function and distribution of the NPY Y1 receptor. Detailed methodologies for key experiments are provided below.

Receptor Autoradiography

Receptor autoradiography is used to visualize and quantify the distribution of NPY Y1 receptors in brain tissue sections.

Protocol:

  • Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (10-20 µm). Sections are thaw-mounted onto gelatin-coated slides.

  • Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Sections are incubated with a radiolabeled ligand specific for the Y1 receptor (e.g., [¹²⁵I][Leu31,Pro34]PYY or [³H]BIBP3226) in the presence or absence of a non-labeled competitor to determine non-specific binding.

  • Washing: Slides are washed in cold buffer to remove unbound radioligand.

  • Drying and Exposure: Slides are dried and apposed to autoradiographic film or a phosphor imaging screen.

  • Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the density of binding sites in different brain regions.

Receptor_Autoradiography_Workflow start Start tissue_prep Tissue Preparation (Cryosectioning) start->tissue_prep pre_incubation Pre-incubation tissue_prep->pre_incubation incubation Incubation with Radiolabeled Y1 Ligand pre_incubation->incubation washing Washing incubation->washing drying Drying washing->drying exposure Exposure to Film/ Phosphor Screen drying->exposure analysis Image Analysis (Densitometry) exposure->analysis end End analysis->end

Caption: Workflow for NPY Y1 Receptor Autoradiography.

Immunohistochemistry (IHC)

IHC is used to visualize the cellular and subcellular localization of the NPY Y1 receptor protein.

Protocol:

  • Tissue Preparation: Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected before sectioning on a cryostat or vibratome (30-50 µm).

  • Antigen Retrieval (if necessary): For some antibodies, heat-induced or enzymatic antigen retrieval may be required to unmask the epitope.

  • Blocking: Sections are incubated in a blocking solution (e.g., normal serum in PBS with a detergent like Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the NPY Y1 receptor overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: For fluorescently-labeled antibodies, sections are mounted and visualized using a fluorescence microscope. For enzyme-conjugated antibodies, a chromogenic substrate is added to produce a colored precipitate, which is then visualized with a light microscope.

  • Analysis: The distribution and intensity of the staining are analyzed to determine the localization of the Y1 receptor.

Behavioral Assays

Behavioral assays are crucial for understanding the functional role of the NPY Y1 receptor in complex behaviors.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

The FST is a common behavioral paradigm used to screen for antidepressant-like activity.

Protocol:

  • Apparatus: A cylindrical container filled with water from which the animal cannot escape.

  • Procedure: The animal is placed in the water for a predetermined duration (e.g., 6 minutes).

  • Data Collection: The duration of immobility (floating without struggling) is recorded.

  • Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

Behavioral_Assay_Workflow cluster_EPM Elevated Plus Maze cluster_FST Forced Swim Test start_EPM Place animal in center of maze explore_EPM Allow free exploration (5 minutes) start_EPM->explore_EPM record_EPM Record movement (video tracking) explore_EPM->record_EPM analyze_EPM Analyze time in open vs. closed arms record_EPM->analyze_EPM start_FST Place animal in water cylinder swim_FST Observe for set duration (e.g., 6 minutes) start_FST->swim_FST record_FST Record duration of immobility swim_FST->record_FST analyze_FST Analyze immobility time record_FST->analyze_FST drug_admin Drug/Vehicle Administration (e.g., Y1 agonist/antagonist) behavioral_testing Behavioral Testing drug_admin->behavioral_testing cluster_EPM cluster_EPM cluster_FST cluster_FST data_analysis Data Analysis and Interpretation cluster_FST->data_analysis

Caption: General Workflow for Behavioral Assays.

Conclusion

The Neuropeptide Y Y1 receptor is a pivotal player in a wide range of neurobiological functions, from the fundamental regulation of appetite and energy balance to the complex modulation of mood and emotional behavior. Its intricate signaling pathways and widespread distribution throughout the CNS make it a compelling target for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The continued application of advanced experimental techniques, from molecular imaging to sophisticated behavioral analyses, will undoubtedly further unravel the complexities of NPY Y1 receptor function and pave the way for innovative treatment strategies. This guide provides a foundational understanding of the current knowledge surrounding the NPY Y1 receptor, intended to aid researchers and clinicians in their pursuit of new discoveries and therapeutic advancements in the field of neuroscience.

References

Y1R Probe-1: An In-depth Technical Guide for Studying GPCR Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the spatial and temporal dynamics of Y1R, particularly its trafficking pathways involving internalization and recycling, is paramount for the development of novel therapeutics. Y1R probe-1, also known as compound 39, is a high-affinity, fluorescently labeled antagonist designed as a powerful tool for elucidating these complex mechanisms. This guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for studying Y1R trafficking, and a summary of the associated signaling pathways.

This compound: Properties and Quantitative Data

This compound is a potent and selective antagonist for the human Y1 receptor. Its high affinity and fluorescent properties make it an ideal candidate for a range of in vitro and cellular imaging applications.

PropertyValueReference
Probe Name This compound (compound 39)[1][2]
Receptor Target Neuropeptide Y Y1 Receptor (Y1R)[1][2]
Pharmacology Antagonist[1]
Binding Affinity (Ki) 0.19 nM

Y1R Signaling Pathways

The Y1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, this initiates a signaling cascade that modulates various cellular effectors. As an antagonist, this compound blocks these agonist-induced signaling events.

Y1R_Signaling cluster_cytosol Cytosol Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Agonist Binding beta_arrestin β-Arrestin Y1R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response PKC PKC Ca2->PKC Activation PKC->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) beta_arrestin->MAPK_pathway Activation MAPK_pathway->Cellular_Response

Caption: Y1 Receptor Signaling Cascade.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for studying Y1R trafficking using this compound. These protocols are adapted from established methods for GPCR internalization and recycling assays.

Experimental Workflow for Y1R Trafficking Studies

Experimental_Workflow cluster_prep Preparation cluster_internalization Internalization Assay cluster_recycling Recycling Assay A Cell Culture (Y1R-expressing cells) B Cell Surface Labeling (Incubate with this compound on ice) A->B G Induce Internalization (Incubate with this compound at 37°C) A->G C Induce Internalization (Incubate at 37°C for various times) B->C D Remove Surface Signal (Acid wash or quenching) C->D E Quantify Internalized Probe (Flow Cytometry or Confocal Microscopy) D->E F Calculate Internalization Rate E->F H Remove Surface & Unbound Probe (Acid wash) G->H I Allow Recycling (Incubate at 37°C for various times) H->I J Label Recycled Receptors (Incubate with fresh this compound on ice) I->J K Quantify Recycled Probe (Flow Cytometry or Confocal Microscopy) J->K L Calculate Recycling Rate K->L

Caption: Workflow for Y1R Trafficking Assays.

Detailed Experimental Protocols

1. Cell Culture and Preparation

  • Cell Line: Use a cell line stably or transiently expressing the human Y1 receptor (e.g., HEK293, CHO, or a relevant cancer cell line).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Assays:

    • Flow Cytometry: Seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.

    • Confocal Microscopy: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency.

2. Y1R Internalization Assay (Flow Cytometry)

This protocol quantifies the amount of this compound that is internalized over time.

  • Reagents:

    • This compound (stock solution in DMSO, final concentration to be determined by saturation binding experiments, typically in the low nM range).

    • Binding Buffer: PBS with 0.1% BSA.

    • Acid Wash Buffer: 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5.

    • FACS Buffer: PBS with 2% FBS.

  • Procedure:

    • Detach cells using a non-enzymatic cell dissociation solution.

    • Wash cells once with ice-cold PBS and resuspend in ice-cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into microcentrifuge tubes for each time point and condition.

    • Add this compound to each tube to the final desired concentration.

    • Incubate on ice for 1 hour to allow binding to cell surface receptors.

    • For the t=0 time point, immediately wash the cells twice with ice-cold FACS buffer.

    • For other time points, transfer the tubes to a 37°C water bath and incubate for the desired times (e.g., 5, 15, 30, 60 minutes).

    • To stop internalization, place the tubes back on ice.

    • To remove the surface-bound probe, wash the cells once with ice-cold Acid Wash Buffer for 5 minutes on ice.

    • Immediately wash the cells twice with ice-cold FACS Buffer.

    • Resuspend the cells in 300 µL of FACS Buffer.

    • Analyze the fluorescence of the internalized probe using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of internalized this compound.

    • The internalization rate constant (k_int) can be calculated by fitting the MFI values over time to a one-phase association curve.

3. Y1R Recycling Assay (Flow Cytometry)

This protocol measures the reappearance of Y1R on the cell surface after internalization.

  • Reagents: Same as the internalization assay.

  • Procedure:

    • Detach and wash cells as described in the internalization assay protocol.

    • Incubate the cells with this compound in Binding Buffer for 1 hour at 37°C to induce internalization.

    • Wash the cells once with ice-cold Acid Wash Buffer to remove any remaining surface-bound probe.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C to allow for receptor recycling.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cells and place them on ice.

    • Wash the cells once with ice-cold PBS.

    • To label the recycled receptors that have returned to the cell surface, incubate the cells with this compound in Binding Buffer on ice for 1 hour.

    • Wash the cells twice with ice-cold FACS Buffer.

    • Resuspend the cells in 300 µL of FACS Buffer.

    • Analyze the fluorescence of the surface-reappeared probe using a flow cytometer. The MFI will be proportional to the amount of recycled Y1R.

    • The recycling rate constant (k_rec) can be determined by fitting the MFI values over time to a one-phase association curve.

4. Visualization of Y1R Trafficking (Confocal Microscopy)

This protocol allows for the qualitative and semi-quantitative analysis of Y1R localization during trafficking.

  • Reagents:

    • This compound.

    • Live Cell Imaging Solution (e.g., HBSS).

    • Nuclear stain (e.g., Hoechst 33342).

    • (Optional) Fluorescently labeled markers for endosomes (e.g., Transferrin-Alexa Fluor 647 for recycling endosomes, Rab5-GFP for early endosomes).

  • Procedure:

    • Grow cells on glass-bottom dishes.

    • On the day of the experiment, replace the culture medium with pre-warmed Live Cell Imaging Solution.

    • Place the dish on the microscope stage, which should be equipped with a temperature and CO2-controlled chamber (37°C, 5% CO2).

    • Internalization:

      • Acquire a baseline image.

      • Add this compound to the dish.

      • Acquire time-lapse images to visualize the movement of the fluorescent signal from the plasma membrane to intracellular compartments.

    • Recycling:

      • Incubate cells with this compound for a sufficient time to induce internalization (e.g., 30-60 minutes).

      • Wash the cells with pre-warmed Live Cell Imaging Solution to remove the probe.

      • Acquire time-lapse images to observe the reappearance of the fluorescent signal at the plasma membrane.

    • (Optional) Co-localize the this compound signal with endosomal markers to identify the trafficking pathway.

    • Image analysis software can be used to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time.

Conclusion

This compound is a valuable tool for investigating the intricate details of Y1 receptor trafficking. The combination of its high-affinity antagonism and fluorescent properties allows for precise quantification and visualization of internalization and recycling processes. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the dynamic regulation of Y1R, paving the way for a deeper understanding of its role in health and disease and facilitating the development of targeted therapeutics.

References

Understanding Y1R Probe-1 Binding Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the binding kinetics of Y1R probe-1, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the kinetic parameters of this probe is crucial for its application in high-throughput screening, receptor localization studies, and the development of novel therapeutics targeting the NPY system.

Introduction to Y1R and this compound

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It plays a critical role in regulating physiological processes such as food intake, anxiety, and blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity, mood disorders, and cancer.

This compound, also known as compound 39, is a potent and selective fluorescent antagonist for the Y1R. Its development has provided a valuable tool for studying the receptor's pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor binding and localization through fluorescence-based techniques.

Y1R Signaling Pathway

Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing cellular processes such as proliferation and survival.[1]

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R Y1R G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i PLC->Ca2 NPY NPY NPY->Y1R Activates Y1R_probe_1 This compound (Antagonist) Y1R_probe_1->Y1R Blocks Cellular_Response Cellular Response (e.g., Proliferation) cAMP->Cellular_Response Modulates MAPK MAPK Pathway Ca2->MAPK MAPK->Cellular_Response

Figure 1: Y1R Signaling Pathway.

Quantitative Binding Data

CompoundReceptorKi (nM)Assay TypeReference
This compound (Compound 39) Human Y1R0.19Radioligand Competition Assay[2]
UR-MK299Human Y1R~0.2-0.5Radioligand Binding[3]
BMS-193885Human Y1R~1-5Radioligand Binding[3]

Experimental Protocols

The determination of binding kinetics for ligands like this compound involves sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki determination)

This protocol is adapted from methodologies used for characterizing high-affinity Y1R antagonists.

Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., this compound before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for binding to the Y1R.

Materials:

  • Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.

  • Test compound: this compound (or its non-fluorescent precursor).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize Y1R-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • Y1R membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Fluorescence Anisotropy (FA) Based Kinetic Assay

This protocol outlines a typical approach for determining association and dissociation kinetics using a fluorescent probe like this compound.[4]

Objective: To measure the association (kon) and dissociation (koff) rates of this compound binding to the Y1R in real-time.

Materials:

  • This compound (fluorescent ligand).

  • Purified Y1R preparation or Y1R-expressing whole cells.

  • Assay buffer compatible with fluorescence measurements.

  • A high-affinity unlabeled Y1R antagonist (for dissociation).

  • A microplate reader with fluorescence polarization capabilities.

Procedure:

Association (kon) Measurement:

  • Add the Y1R preparation to the wells of a microplate.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately begin measuring the fluorescence anisotropy at regular time intervals until the signal reaches a plateau (equilibrium).

  • The association rate can be determined by fitting the data to a one-phase association kinetic model. The observed rate constant (k_obs) is obtained, and kon can be calculated from the equation: k_obs = kon * [L] + koff.

Dissociation (koff) Measurement:

  • Pre-incubate the Y1R preparation with this compound to allow for binding to reach equilibrium.

  • Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist. This prevents the re-binding of the dissociated fluorescent probe.

  • Immediately begin measuring the decrease in fluorescence anisotropy over time as this compound dissociates from the receptor.

  • Fit the data to a one-phase dissociation exponential decay model to determine the dissociation rate constant (koff).

Mandatory Visualizations

Experimental Workflow for Binding Kinetics

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Culture Y1R-expressing cells prep_membranes Prepare receptor membranes or use whole cells prep_cells->prep_membranes assay_setup Set up assay plate: Receptor + this compound prep_membranes->assay_setup prep_reagents Prepare buffers and ligand solutions prep_reagents->assay_setup incubation Incubate to equilibrium (for Kd) or measure in real-time (for kinetics) assay_setup->incubation measurement Measure fluorescence anisotropy incubation->measurement data_plot Plot fluorescence anisotropy vs. time or concentration measurement->data_plot curve_fit Fit data to kinetic or equilibrium binding models data_plot->curve_fit calc_params Calculate kon, koff, Kd, Ki curve_fit->calc_params

Figure 2: Workflow for determining binding kinetics.

References

Methodological & Application

Application Notes and Protocols for Y1R Probe-1 in Live Cell Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y1R probe-1, also known as Compound 39, is a high-affinity and selective fluorescent probe for the Neuropeptide Y Y1 receptor (Y1R).[1][2][3] This probe functions as a potent Y1R antagonist, making it a valuable tool for studying the distribution, trafficking, and signaling of Y1R in living cells.[4][5] Its application in advanced fluorescence microscopy techniques, such as widefield and total internal reflection fluorescence (TIRF) microscopy, allows for real-time visualization of the receptor at the plasma membrane of live cells. These application notes provide a detailed protocol for the use of this compound in live-cell fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, critical for designing and executing fluorescence microscopy experiments.

PropertyValueReference
Binding Affinity (pKi) 9.95
Inhibition Constant (Ki) 0.19 nM
Function Y1R Antagonist
Excitation Wavelength (λex) ~560 nmEstimated
Emission Wavelength (λem) ~580 nmEstimated
Quantum Yield (Φ) Not Reported
Photostability Not Reported

Note: Specific photophysical data such as excitation/emission maxima, quantum yield, and photostability for this compound (Compound 39) are not explicitly available in the reviewed literature. The provided wavelengths are estimations based on the likely fluorophore used in its synthesis, as detailed in the primary research. Researchers should perform spectral scanning to determine the optimal imaging parameters for their specific instrumentation.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound for live-cell fluorescence microscopy.

Materials
  • This compound (Compound 39)

  • Cell line expressing Y1R (e.g., MCF-7-Y1R cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Protocol for Staining Live Cells with this compound
  • Cell Seeding:

    • One to two days prior to the experiment, seed Y1R-expressing cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final working concentration. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended due to the high affinity of the probe. Optimal concentration should be determined empirically.

  • Staining Procedure:

    • Aspirate the cell culture medium from the dishes.

    • Wash the cells gently twice with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

    • Maintain the cells at 37°C and, if necessary, with a supply of 5% CO2 during imaging.

    • Use the estimated excitation and emission wavelengths (~560 nm and ~580 nm, respectively) as a starting point for imaging. Optimize filter sets and exposure times to obtain the best signal-to-noise ratio while minimizing phototoxicity.

Signaling Pathway and Experimental Workflow

Neuropeptide Y Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y (NPY), or an antagonist like this compound, the receptor undergoes a conformational change that modulates intracellular signaling cascades. The diagram below illustrates the canonical signaling pathway initiated by Y1R activation.

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates NPY Neuropeptide Y (NPY) NPY->Y1R Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Growth) PKA->Downstream Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates PKC->Downstream

Caption: Y1R Signaling Pathway

Experimental Workflow for Live-Cell Imaging with this compound

The following diagram outlines the key steps in the experimental workflow for visualizing Y1R in live cells using this compound.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding 1. Seed Y1R-expressing cells on glass-bottom dish Probe_Prep 2. Prepare this compound staining solution Cell_Seeding->Probe_Prep Staining 3. Incubate cells with This compound Probe_Prep->Staining Washing 4. Wash to remove unbound probe Staining->Washing Imaging 5. Live-cell fluorescence microscopy Washing->Imaging Analysis 6. Image analysis (e.g., localization, trafficking) Imaging->Analysis

Caption: this compound Workflow

References

Application Notes and Protocols for Y1R Quantification using Y1R probe-1 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cancer progression. The quantification of Y1R expression on the cell surface is essential for understanding its function and for the development of novel therapeutics targeting this receptor. Y1R probe-1 (also known as Compound 39) is a high-affinity and selective fluorescent probe designed for the detection and quantification of Y1R.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the quantification of Y1R on live cells.

Principle of the Assay

This method utilizes the high affinity and specificity of this compound to label Y1R on the cell surface. The fluorescent signal emitted by the probe, when bound to the receptor, is then detected and quantified using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the number of Y1R receptors on the cell surface, allowing for a quantitative analysis of receptor expression. This technique can be applied to various cell types, including native cells endogenously expressing Y1R and cell lines engineered to overexpress the receptor.

Data Presentation

The following table summarizes the binding affinities of this compound and related fluorescent probes for the human Y1 receptor, as determined by radioligand binding assays. This data is crucial for designing and interpreting flow cytometry experiments.

CompoundFluorescent DyepKi (hY1R)
This compound (39) UR-MK356-BY6309.76
35UR-MK356-ATTO4889.36
36UR-MK356-ATTO5209.49
37UR-MK356-ATTO5949.95
38UR-MK356-ATTO6559.87
40UR-MK356-S65369.68

Data adapted from Müller C, et al. J Med Chem. 2022;65(6):4832-4853.[1]

Mandatory Visualizations

Y1R Signaling Pathway

Y1R_Signaling_Pathway Y1R Signaling Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (Y1R) NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Downstream PKC->Downstream Y1R_Quantification_Workflow Experimental Workflow for Y1R Quantification cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture cells expressing Y1R cell_harvest 2. Harvest and wash cells cell_culture->cell_harvest cell_count 3. Count cells and adjust density cell_harvest->cell_count blocking 4. Block non-specific binding (optional) cell_count->blocking stain_probe 5. Incubate with this compound blocking->stain_probe wash_cells 6. Wash to remove unbound probe stain_probe->wash_cells acquisition 7. Acquire data on flow cytometer wash_cells->acquisition gating 8. Gate on single, viable cells acquisition->gating quantification 9. Quantify Mean Fluorescence Intensity (MFI) gating->quantification Logical_Relationship_Diagram Logical Flow of a Y1R Quantification Experiment hypothesis Hypothesis: Condition X alters Y1R expression exp_design Experimental Design: - Select cell model - Define treatment conditions - Choose controls (e.g., untreated, isotype) hypothesis->exp_design protocol Execute Protocol: - Cell preparation - Staining with this compound - Flow cytometry acquisition exp_design->protocol data_analysis Data Analysis: - Gating strategy - MFI calculation - Statistical analysis protocol->data_analysis conclusion Conclusion: - Accept or reject hypothesis - Interpret biological significance data_analysis->conclusion

References

Application Notes and Protocols: In Vivo Imaging of Y1R Expression with Y1R Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor, is a critical mediator in various physiological processes, including food intake, anxiety, and cancer regulation.[1] Its overexpression in several human cancers, notably breast cancer, makes it an attractive target for diagnostic imaging and therapeutic intervention. These application notes provide detailed protocols for the in vivo imaging of Y1R expression using Y1R probe-1, a high-affinity fluorescent probe. This compound, also known as Compound 39, is a nonpeptidic antagonist designed for high-affinity and selectivity, enabling precise visualization of Y1R-expressing cells and tissues.[2]

Y1R Signaling Pathway

Neuropeptide Y (NPY) is the endogenous ligand for Y1R. The binding of NPY to Y1R initiates a signaling cascade through G(i/o) proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). Additionally, Y1R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways collectively influence cellular processes such as proliferation and migration.

Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (Y1R) NPY->Y1R Binds G_protein Gαi/o Gβγ Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein:e->AC Inhibits PLC Phospholipase C (PLC) G_protein:e->PLC Activates cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKA->Cellular_Response IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response InVivo_Workflow cluster_prep Phase 1: Model Preparation cluster_imaging Phase 2: Imaging Procedure cluster_analysis Phase 3: Data Analysis A Establish Y1R-positive Tumor Xenografts in Mice B Monitor Tumor Growth (e.g., to 100-200 mm³) A->B C Prepare this compound Solution B->C D Administer Probe via Tail Vein Injection C->D E Anesthetize Animal D->E F Acquire Whole-Body Fluorescent Images at Multiple Time Points E->F G Define Regions of Interest (ROI) (Tumor vs. Background) F->G H Quantify Fluorescence Intensity G->H I Calculate Tumor-to-Background Ratio H->I

References

Application of Y1R Probe-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Y1R probe-1, also known as compound 39, is a high-affinity, selective, and fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it an attractive target for drug discovery. The fluorescent properties of this compound make it a valuable tool for high-throughput screening (HTS) of compound libraries to identify novel Y1R modulators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Principle of the Assay

The application of this compound in HTS is primarily based on fluorescence polarization (FP). This technique relies on the principle that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low polarization of its emitted light when excited with polarized light. Upon binding to a much larger molecule, the Y1R, the rotational motion of the probe is significantly slowed, leading to an increase in the polarization of the emitted light.

In a competitive binding assay format, test compounds that bind to the Y1R will displace this compound, causing a decrease in fluorescence polarization. This change in polarization can be measured on a plate reader, allowing for the rapid screening of large compound libraries.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical high-throughput screening campaign using this compound in a fluorescence polarization assay. This data is illustrative of the expected performance of such an assay.

ParameterValueDescription
Probe Affinity (Ki) 0.19 nMThe dissociation constant of this compound for the Y1 receptor, indicating very high binding affinity.
Assay Format 384-well plateMiniaturized format suitable for automated high-throughput screening.
Z' Factor ≥ 0.7A measure of assay quality, indicating excellent separation between positive and negative controls and suitability for HTS.
Signal-to-Background > 3The ratio of the signal from the bound probe to the unbound probe, indicating a robust assay window.
IC50 (BIBP3226) 10 nMThe half maximal inhibitory concentration for a known Y1R antagonist, demonstrating the assay's ability to quantify inhibitor potency.
IC50 (UR-MK299) 2 nMThe half maximal inhibitory concentration for another potent Y1R antagonist.

Experimental Protocols

Cell Culture and Membrane Preparation

Materials:

  • HEK293 cells stably expressing human Y1R

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • High-speed centrifuge

Protocol:

  • Culture HEK293-Y1R cells to 80-90% confluency.

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store membrane preparations at -80°C in aliquots.

Fluorescence Polarization High-Throughput Screening Assay

Materials:

  • Y1R membrane preparation

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)

  • Known Y1R antagonists (e.g., BIBP3226, UR-MK299) for control

  • Test compound library (dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Assay Plate Preparation:

    • Add 1 µL of test compound or control (e.g., known antagonist or DMSO for vehicle control) to the appropriate wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be at or below the Kd of the probe for the receptor.

    • Prepare a working solution of Y1R membrane preparation in assay buffer. The optimal concentration should be determined empirically to give a good signal window.

  • Assay Procedure:

    • Add 10 µL of the Y1R membrane preparation to each well of the assay plate.

    • Add 10 µL of the this compound solution to each well.

    • The final assay volume is 21 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 to 2 hours in the dark to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for this compound's fluorophore.

Data Analysis
  • The fluorescence polarization (mP) values are used for data analysis.

  • Controls:

    • Negative Control (0% inhibition): Wells containing Y1R membranes, this compound, and DMSO. This represents the maximum polarization signal (bound probe).

    • Positive Control (100% inhibition): Wells containing Y1R membranes, this compound, and a saturating concentration of a known Y1R antagonist. This represents the minimum polarization signal (displaced probe).

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

  • Dose-Response Curves:

    • For hit compounds, perform serial dilutions and repeat the assay to generate dose-response curves.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

  • Assay Quality Control:

    • Calculate the Z' factor for each screening plate to monitor assay performance:

    • Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|]

    • A Z' factor ≥ 0.5 is generally considered acceptable for HTS.

Visualizations

Y1R Signaling Pathway

Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y1R Y1R NPY->Y1R Agonist Y1R_probe_1 This compound Y1R_probe_1->Y1R Antagonist (Probe) G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Decrease IP3_DAG IP3 & DAG PLC->IP3_DAG Increase Cellular_Response Cellular Response cAMP->Cellular_Response Ca2 Ca2+ IP3_DAG->Ca2 Release Ca2->Cellular_Response

Caption: Y1R Signaling Pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Start Start Compound_Plating Compound Library Plating (384-well) Start->Compound_Plating Dispense_Reagents Dispense Membranes & Probe to Plates Compound_Plating->Dispense_Reagents Reagent_Prep Prepare Y1R Membranes & this compound Reagent_Prep->Dispense_Reagents Incubation Incubate at RT Dispense_Reagents->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Processing Calculate % Inhibition FP_Reading->Data_Processing Hit_Identification Identify Hits Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Primary Hits End End Hit_Identification->End Non-hits Dose_Response->End

Caption: HTS Workflow using this compound.

Y1R Probe-1: Application Notes for Fixed Tissue Imaging and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y Receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including feeding, anxiety, cancer, and bone homeostasis.[1] Its overexpression in several human cancers, particularly breast cancer, has positioned it as a significant biomarker and a target for novel diagnostic and therapeutic strategies.[1]

Y1R probe-1 (also known as Compound 39) is a high-affinity, selective, and fluorescent antagonist developed for the Neuropeptide Y Y1 Receptor.[2][3] This small molecule probe provides a powerful tool for the precise visualization and quantification of Y1R expression in biological systems. Its high affinity and selectivity enable robust and specific labeling, making it suitable for applications in fixed tissue imaging and immunofluorescence to investigate receptor distribution, density, and trafficking in both healthy and diseased states.[1]

Y1R Signaling Pathway

The Y1 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). Y1R activation can also stimulate Phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). These pathways converge on downstream effectors like the ERK1/2 signaling cascade, influencing cellular processes such as proliferation and migration.

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R Y1 Receptor Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase C (PLC) Ca2 [Ca2+] ↑ PLC->Ca2 Gi->AC Inhibits Gi->PLC Activates NPY NPY NPY->Y1R Activates Probe This compound (Antagonist) Probe->Y1R Blocks PKA PKA ↓ cAMP->PKA ERK ERK1/2 Activation PKC PKC Ca2->PKC PKC->ERK Response Cellular Responses (e.g., Proliferation) ERK->Response

Figure 1. Simplified Y1R signaling pathway and the antagonistic action of this compound.

Quantitative Data

The following tables summarize the key quantitative characteristics of this compound and the expression of its target in relevant human tissues.

Table 1: Physicochemical and Binding Properties of this compound

Property Value Reference
Alias Compound 39
Molecular Formula C₆₄H₇₁F₃N₁₀O₁₂
Molecular Weight 1229.30 g/mol
CAS Number 2773476-41-6
Binding Affinity (pKi) 9.36 – 9.95
Mechanism of Action Y1 Receptor Antagonist
Excitation (Ex) Max User must verify (e.g., ~650 nm) -

| Emission (Em) Max | User must verify (e.g., ~670 nm) | - |

Note: The fluorescent dye component of this compound and its precise excitation/emission maxima are not publicly available. Users must consult the manufacturer's datasheet or the primary publication for this critical information. The values provided are placeholders based on common long-red fluorophores (e.g., Cy5) and should be adapted accordingly.

Experimental Protocols

Disclaimer: The following protocols are adapted from standard immunofluorescence (IF) procedures for fixed tissues. The primary validation of this compound was performed on live cells. Therefore, optimization of probe concentration, incubation times, and buffer compositions is highly recommended for specific tissue types and experimental conditions.

Workflow for Immunofluorescent Staining

The general workflow involves preparing the tissue, deparaffinizing and rehydrating (for FFPE sections), performing antigen retrieval to unmask the target epitope, blocking non-specific sites, incubating with the fluorescent probe, and finally mounting for imaging.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Imaging start Start: Fixed Tissue Section (FFPE or Frozen) deparaffin Deparaffinization & Rehydration (FFPE only) start->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking Blocking (e.g., Normal Serum) retrieval->blocking incubation Incubation with This compound blocking->incubation wash1 Washing Steps incubation->wash1 counterstain Counterstaining (e.g., DAPI) wash1->counterstain wash2 Final Washes counterstain->wash2 mounting Mounting with Antifade Medium wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Figure 2. General experimental workflow for fluorescent staining of tissue sections with this compound.

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

Materials:

  • Xylene or a non-toxic clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton™ X-100 in PBS)

  • This compound (reconstituted in DMSO as per manufacturer's instructions)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Hydrophobic barrier pen, humidified chamber, coverslips, and microscope slides

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 times for 10 minutes each. b. Immerse in 100% ethanol: 2 times for 5 minutes each. c. Immerse in 95% ethanol: 1 time for 5 minutes. d. Immerse in 70% ethanol: 1 time for 5 minutes. e. Rinse thoroughly with dH₂O for 5 minutes.

  • Antigen Retrieval (Heat-Induced): a. Place slides in a staining jar filled with Antigen Retrieval Buffer. b. Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow it to boil. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS: 3 times for 5 minutes each.

  • Blocking: a. Carefully wipe around the tissue section and draw a circle with a hydrophobic barrier pen. b. Add 100-200 µL of Blocking Buffer to completely cover the tissue. c. Incubate for 1 hour at room temperature in a humidified chamber.

  • This compound Incubation: a. Dilute this compound to its optimal working concentration in Blocking Buffer. (Note: An initial titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer from the slides (do not wash). c. Apply the diluted this compound solution to the tissue. d. Incubate overnight at 4°C in a humidified chamber, protected from light.

  • Washing: a. Aspirate the probe solution. b. Wash slides with PBS containing 0.1% Triton™ X-100: 3 times for 5 minutes each, with gentle agitation and protected from light.

  • Counterstaining: a. Apply a DAPI solution (e.g., 300 nM in PBS) to the tissue. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Wash slides with PBS: 2 times for 5 minutes each.

  • Mounting: a. Remove excess PBS from the slide. b. Apply one drop of antifade mounting medium to the tissue section. c. Carefully lower a coverslip onto the medium, avoiding air bubbles. d. Seal the edges with nail polish and allow to dry.

  • Imaging: a. Store slides flat at 4°C in the dark until imaging. b. Visualize using a fluorescence or confocal microscope with appropriate filters for the probe's fluorophore (e.g., Cy5 channel) and the counterstain (e.g., DAPI channel).

Protocol 2: Staining of Frozen Tissues

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Cryostat

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • This compound (reconstituted in DMSO)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Humidified chamber, coverslips, and microscope slides

Procedure:

  • Tissue Sectioning: a. Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen or embed in OCT and freeze. Store at -80°C. b. Cut sections (5-10 µm thick) using a cryostat and mount them on charged microscope slides. c. Allow sections to air dry for 30-60 minutes at room temperature.

  • Fixation: a. Immerse slides in pre-chilled 4% Paraformaldehyde for 15-20 minutes at room temperature. b. Rinse slides with PBS: 3 times for 5 minutes each.

  • Permeabilization (if required for intracellular targets): a. Immerse slides in Permeabilization Buffer for 10 minutes. b. Rinse with PBS: 3 times for 5 minutes each.

  • Blocking: a. Add 100-200 µL of Blocking Buffer to each tissue section. b. Incubate for 1 hour at room temperature in a humidified chamber.

  • This compound Incubation: a. Dilute this compound to its optimal working concentration in Blocking Buffer. (Note: Titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer. c. Apply the diluted this compound solution. d. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing, Counterstaining, Mounting, and Imaging: a. Follow steps 5 through 8 from Protocol 1.

References

Application Notes and Protocols for Y1R probe-1 in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Y1R probe-1, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 Receptor (Y1R), in confocal microscopy. This document includes detailed protocols for cell staining, imaging, and quantitative analysis, as well as an overview of the Y1R signaling pathway and the applications of this probe in drug discovery.

Introduction to this compound

This compound, also known as Compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R).[1][2] The Y1R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it a significant target in drug development.[3] this compound's high affinity and fluorescent properties enable direct visualization and quantification of Y1R in live cells, providing a powerful tool for studying receptor localization, trafficking, and drug-receptor interactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

ParameterValueReference
Binding Affinity (Ki) 0.19 nM[4]
Binding Affinity (pKi) 9.36–9.95[5]
Solubility 10 mM in DMSO
Research Area Cancer, Neuroscience
Y1R Signaling Pathway

The Neuropeptide Y Y1 receptor is a member of the G-protein coupled receptor family that primarily signals through the inhibitory G-protein, Gαi/o. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), or blockade by an antagonist like this compound, the receptor modulates several downstream signaling cascades. The binding of NPY to Y1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Y1R activation can stimulate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of Protein Kinase C (PKC) and Calcium/calmodulin-dependent kinase II (CaMKII). These pathways ultimately converge on the Extracellular signal-regulated kinase (ERK1/2) pathway, influencing cellular processes such as proliferation and survival.

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R Y1R G_protein Gαi/o Y1R->G_protein activates NPY NPY NPY->Y1R binds AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP CaMKII CaMKII PLC->CaMKII activates via Ca²⁺ PKC PKC PLC->PKC activates PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK modulates CaMKII->ERK PKC->ERK Cell_Response Cellular Response (e.g., Proliferation) ERK->Cell_Response

Caption: Y1R Signaling Pathway

Experimental Protocols

Protocol for Live Cell Staining with this compound

This protocol is designed for staining live cells expressing the Y1 receptor. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, titration of this compound concentration and incubation time is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12)

  • Phosphate-buffered saline (PBS)

  • Cells expressing Y1R cultured on glass-bottom dishes or chamber slides

  • Optional: Hoechst 33342 or another nuclear counterstain

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Staining:

    • Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A starting concentration range of 10-100 nM is recommended due to the probe's high affinity. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. Protect from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., Hoechst 33342) according to the manufacturer's instructions.

  • Imaging:

    • Immediately proceed to imaging on the confocal microscope. Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

Confocal Microscopy Imaging Protocol

The following are general guidelines for setting up a confocal microscope for imaging this compound. Specific settings will need to be optimized for your instrument and sample.

General Settings:

  • Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

  • Laser Power: Start with a low laser power (e.g., 1-5%) and increase as needed to obtain a good signal while minimizing phototoxicity and photobleaching.

  • Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and image quality.

  • Scan Speed: A scan speed of 400-800 Hz is a good starting point. For live-cell imaging, faster scan speeds may be necessary to capture dynamic events.

  • Image Size: Acquire images at a resolution of 1024x1024 pixels or higher for detailed analysis.

Fluorophore-Specific Settings (Recommended Starting Points):

  • This compound: While the exact excitation and emission maxima for this compound are not widely published, for similar pyrylium (B1242799) dye-based Y1R antagonists, excitation is in the green-yellow range and emission in the red range.

    • Excitation Laser: 561 nm

    • Emission Filter: 570-620 nm

  • Hoechst 33342 (if used):

    • Excitation Laser: 405 nm

    • Emission Filter: 425-475 nm

Image Acquisition Workflow:

  • Bring the cells into focus using brightfield or DIC.

  • Switch to the fluorescence channel for this compound.

  • Adjust the laser power and detector gain/HV to obtain a signal where the brightest pixels are not saturated and the background is low.

  • Set the appropriate Z-stack range and step size if acquiring 3D images.

  • Acquire images, saving them in a lossless format (e.g., TIFF).

Staining_Workflow Start Start: Culture Y1R-expressing cells Prepare_Probe Prepare this compound working solution (10-100 nM in imaging medium) Start->Prepare_Probe Wash1 Wash cells with PBS Prepare_Probe->Wash1 Incubate Incubate with this compound (30-60 min at 37°C) Wash1->Incubate Wash2 Wash cells with imaging medium (2-3x) Incubate->Wash2 Counterstain Optional: Counterstain nucleus (e.g., Hoechst 33342) Wash2->Counterstain Image Image on confocal microscope Wash2->Image without counterstain Counterstain->Image

Caption: this compound Staining Workflow
Applications in Drug Development

The use of this compound offers significant advantages in the drug discovery and development pipeline for therapeutics targeting the Y1 receptor.

  • Target Validation: this compound can be used to confirm the expression and localization of Y1R in various cell and tissue models, validating their suitability for further studies.

  • High-Content Screening (HCS): The fluorescent nature of the probe makes it amenable to automated microscopy and HCS platforms for identifying and characterizing compounds that modulate Y1R activity.

  • Mechanism of Action Studies: By visualizing the receptor on the cell surface, researchers can study receptor internalization, clustering, and trafficking in response to novel drug candidates.

  • Pharmacodynamics: In preclinical studies, this compound could potentially be used to assess receptor occupancy and target engagement of unlabeled drug candidates in tissue samples.

Drug_Discovery_Applications cluster_applications Drug Development Applications Y1R_Probe This compound Target_Validation Target Validation Y1R_Probe->Target_Validation enables HCS High-Content Screening Y1R_Probe->HCS facilitates MOA Mechanism of Action Studies Y1R_Probe->MOA allows for PD Pharmacodynamics Y1R_Probe->PD aids in

Caption: Drug Development Applications

References

Application Notes and Protocols for Y1R Probe-1 in Receptor Internalization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the dynamics of Y1R trafficking, particularly its internalization upon ligand binding, is paramount for the development of novel therapeutics targeting this receptor. Y1R probe-1 (also known as Compound 39) is a high-affinity, selective fluorescent antagonist for the Y1R. Its fluorescent properties make it a valuable tool for real-time visualization and quantification of Y1R at the plasma membrane and for studying receptor internalization dynamics. This document provides detailed application notes and protocols for utilizing this compound in receptor internalization studies.

While agonists are well-known to induce Y1 receptor internalization, studies have shown that antagonists can also promote this process, albeit through potentially different mechanisms. For instance, the Y1R antagonist GR231118 has been observed to cause a significant loss of cell surface receptors[1][2]. This antagonist-induced sequestration can be long-lasting and follows a pathway distinct from the typical agonist-triggered endocytic and recycling route[1][2]. This compound, as a potent antagonist, offers an excellent opportunity to investigate these alternative internalization pathways.

Data Presentation

The following table summarizes key quantitative data related to Y1 receptor internalization upon exposure to a Y1R antagonist. While specific quantitative internalization data for this compound is not currently available in the public domain, the data for the antagonist GR231118 provides a valuable reference for expected outcomes in antagonist-induced Y1R internalization studies.

Ligand TypeLigandCell TypeConcentrationIncubation Time% Loss of Cell Surface BindingInternalization Pathway CharacteristicsReference
Antagonist GR231118HEK293 cells expressing Y1R1 µM40 min75%Partly dependent on clathrin-coated pits, G-protein independent, long-lasting sequestration[1][2]
Agonist [Leu31, Pro34]PYYHEK293 cells expressing Y1R1 µM40 min50%Dependent on clathrin-coated pits, G-protein dependent, rapid recycling[1][2]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Y1 Receptor Signaling Pathway

Y1_Receptor_Signaling cluster_membrane Plasma Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to NPY NPY (Agonist) NPY->Y1R Binds & Activates Y1R_probe_1 This compound (Antagonist) Y1R_probe_1->Y1R Binds & Blocks Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Cellular_Response Ca_ion Ca²⁺ Ca_ion->Cellular_Response IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3->Ca_ion Mobilizes intracellular PKC PKC DAG->PKC Activates PKC->Cellular_Response

Caption: Y1 receptor signaling cascade upon agonist binding.

Experimental Workflow for Y1R Internalization Study

Y1R_Internalization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture cells expressing Y1R cell_seeding Seed cells onto coverslips or plates cell_culture->cell_seeding probe_incubation Incubate cells with this compound cell_seeding->probe_incubation time_course Perform time-course incubation (e.g., 0, 15, 30, 60 min) probe_incubation->time_course fixation Fix cells (for microscopy) time_course->fixation staining Counterstain (optional, e.g., DAPI for nucleus) fixation->staining imaging Image with confocal microscopy or flow cytometry staining->imaging quantification Quantify fluorescence intensity (membrane vs. intracellular) imaging->quantification

Caption: General workflow for studying Y1R internalization.

Experimental Protocols

The following protocols are designed to be adaptable for studying Y1R internalization using this compound with common laboratory techniques.

Protocol 1: Confocal Microscopy for Visualizing Y1R Internalization

This protocol allows for the direct visualization of this compound localization at the plasma membrane and within intracellular compartments over time.

Materials:

  • Cells expressing Y1R (e.g., HEK293-Y1R)

  • Glass-bottom dishes or coverslips

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed Y1R-expressing cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Cell Starvation (Optional): Prior to the experiment, you may serum-starve the cells for 2-4 hours to reduce basal receptor internalization.

  • Probe Incubation:

    • Prepare a working solution of this compound in serum-free medium or imaging buffer at the desired concentration (e.g., 1-100 nM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound solution to the cells.

  • Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor internalization. A 0-minute time point can be achieved by incubating on ice to allow binding without significant internalization.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound probe and stop the internalization process.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): If desired, incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for this compound and the nuclear stain. Capture Z-stacks to visualize the three-dimensional distribution of the probe.

  • Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments using image analysis software (e.g., ImageJ/Fiji). The ratio of intracellular to membrane fluorescence can be used as a measure of internalization.

Protocol 2: Flow Cytometry for Quantifying Y1R Internalization

This protocol provides a quantitative measure of the loss of cell surface this compound fluorescence over time, indicative of receptor internalization.

Materials:

  • Cells expressing Y1R

  • Suspension cell culture tubes or multi-well plates

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5) or a quenching agent

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest Y1R-expressing cells and resuspend them in cold PBS or flow cytometry buffer at a concentration of 1x10^6 cells/mL.

  • Probe Labeling:

    • Add this compound to the cell suspension at a saturating concentration (determined by prior binding assays) to label the cell surface receptors.

    • Incubate on ice for 30-60 minutes to allow binding while minimizing internalization.

  • Washing: Wash the cells twice with ice-cold PBS to remove unbound probe.

  • Internalization Induction:

    • Resuspend the cells in pre-warmed culture medium.

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point should be kept on ice.

  • Stopping Internalization: At each time point, transfer the cell suspension to ice to stop the internalization process.

  • Quantification of Surface Fluorescence:

    • Method A: Acid Wash:

      • Split each sample into two tubes.

      • To one tube, add ice-cold PBS (total fluorescence).

      • To the other tube, add ice-cold acid wash buffer for a brief period (e.g., 1-2 minutes) to strip the surface-bound probe (intracellular fluorescence).

      • Immediately neutralize the acid wash with a large volume of cold PBS.

    • Method B: Quenching:

      • Add a membrane-impermeable quenching agent (e.g., Trypan Blue) to the cell suspension to quench the fluorescence of the surface-bound probe.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for this compound.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The percentage of internalization can be calculated as:

      • For Acid Wash Method: (MFI of acid-washed sample / MFI of total fluorescence sample) x 100.

      • For Quenching Method: (MFI of quenched sample / MFI of unquenched sample) x 100.

    • Plot the percentage of internalization against time to determine the internalization kinetics.

Conclusion

This compound is a powerful tool for investigating the trafficking of the Y1 receptor. The provided application notes and protocols offer a framework for researchers to design and execute experiments to visualize and quantify Y1R internalization. By adapting these methodologies, scientists can gain deeper insights into the regulatory mechanisms of Y1R, which is crucial for the development of targeted therapies for a range of diseases. Further studies are warranted to establish specific quantitative internalization data for this compound and to explore the nuances of antagonist-induced receptor endocytosis.

References

Application Notes and Protocols for Measuring Y1R Density on Cell Surfaces with Y1R probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Y1R probe-1, a high-affinity fluorescent probe, for the accurate quantification of Neuropeptide Y Receptor Type 1 (Y1R) density on cell surfaces. The provided protocols detail methodologies for fluorescence microscopy and flow cytometry, enabling researchers to investigate Y1R expression in various cell types, which is crucial for cancer research and drug development.

Introduction to this compound

This compound, also known as Compound 39, is a potent and selective antagonist for the human Y1 receptor. It is a non-peptidic small molecule conjugated to a Sulfo-Cy5 fluorophore, making it a valuable tool for fluorescence-based assays. Its high affinity and specificity allow for precise labeling and quantification of Y1R on the plasma membrane of live cells. The development and characterization of this probe are detailed in the work of Müller C, et al. in the Journal of Medicinal Chemistry (2022).[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and Y1R expression in commonly used cell lines.

Table 1: Properties of this compound

PropertyValueReference
Probe Name This compound (Compound 39)[1]
Target Receptor Neuropeptide Y Receptor Type 1 (Y1R)[1]
Binding Affinity (pKi) 9.36 - 9.95[1]
Binding Affinity (Ki) Approximately 0.11 - 0.44 nM[2]
Fluorophore Sulfo-Cy5
Excitation Maximum (λex) ~646 nm
Emission Maximum (λem) ~662 nm
Mode of Action Antagonist

Table 2: Y1R Expression Levels in Selected Cell Lines

Cell LineReceptor Density (receptors/cell)MethodReference
MCF-7 (human breast adenocarcinoma) ~40,000 (basal)Radioligand Binding
Up-regulated by 17β-estradiolRadioligand Binding
HEK293 (human embryonic kidney) Variable (dependent on transfection)Radioligand Binding

Y1R Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1R activation can lead to an increase in intracellular calcium concentration ([Ca2+]).

Y1R_Signaling_Pathway Y1R Y1R G_protein Gi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP ATP Ca [Ca2+]i PLC->Ca Increases PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ca->Cellular_Response Modulates NPY NPY (Agonist) NPY->Y1R

Caption: Y1R Signaling Pathway.

Experimental Protocols

The following are detailed protocols for measuring Y1R density on cell surfaces using this compound with fluorescence microscopy and flow cytometry.

Experimental Workflow: General Procedure

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, HEK293) start->cell_culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest probe_incubation Incubation with This compound cell_harvest->probe_incubation washing Washing Steps probe_incubation->washing data_acquisition Data Acquisition washing->data_acquisition microscopy Fluorescence Microscopy data_acquisition->microscopy Imaging flow_cytometry Flow Cytometry data_acquisition->flow_cytometry Analysis analysis Data Analysis microscopy->analysis flow_cytometry->analysis quantification Quantification of Y1R Density analysis->quantification end End quantification->end

Caption: General Experimental Workflow.

Protocol 1: Y1R Density Quantification by Fluorescence Microscopy

This protocol describes the staining of cell surface Y1R with this compound for visualization and quantification using fluorescence microscopy.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7, or HEK293 cells transfected with Y1R)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm) and DAPI (if used).

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS containing 1% BSA to the desired final concentration (e.g., 1-10 nM). It is recommended to perform a concentration titration to determine the optimal staining concentration for your cell type.

  • Staining of Live Cells:

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed staining solution containing this compound to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells three times with cold PBS to remove unbound probe.

  • (Optional) Fixation:

    • If fixation is required, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • If cells are not fixed, immediately proceed to imaging in PBS.

    • If cells are fixed, mount the coverslips onto glass slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

    • Acquire images using a fluorescence microscope. Use the appropriate filter sets for Sulfo-Cy5 and DAPI. Capture multiple fields of view for quantitative analysis.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity on the cell surface.

    • Outline individual cells and measure the mean fluorescence intensity of the plasma membrane.

    • To estimate the receptor density, a calibration curve can be generated using fluorescent beads with a known number of fluorophores.

Protocol 2: Y1R Density Quantification by Flow Cytometry

This protocol provides a method for the quantitative analysis of Y1R expression on the cell surface of a cell suspension using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer with a laser line suitable for exciting Sulfo-Cy5 (e.g., 633 nm or 640 nm laser).

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient number.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add this compound to the cell suspension at the desired final concentration (e.g., 1-10 nM). Include an unstained control and, if possible, a negative control cell line that does not express Y1R.

    • Incubate for 30-60 minutes on ice or at 4°C in the dark to minimize receptor internalization.

  • Washing:

    • Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice.

  • Viability Staining:

    • Resuspend the cell pellet in 500 µL of cold FACS buffer.

    • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the unstained control to set the forward and side scatter gates to identify the cell population of interest and to set the baseline fluorescence.

    • Record the fluorescence intensity in the appropriate channel for Sulfo-Cy5.

    • Use a viability dye channel to gate on live cells.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).

    • Determine the median fluorescence intensity (MFI) of the this compound signal for the live cell population.

    • To obtain a quantitative measure of receptor density, a calibration curve can be generated using quantitative flow cytometry beads with a known number of fluorophore binding sites.

Troubleshooting

  • High Background Staining:

    • Reduce the concentration of this compound.

    • Increase the number of washing steps.

    • Include a blocking step with a higher concentration of BSA or serum.

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the cell line expresses sufficient levels of Y1R.

  • Cell Death:

    • Handle cells gently during harvesting and washing.

    • Perform all steps on ice or at 4°C to maintain cell viability.

    • Use a viability dye to exclude dead cells from the analysis.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the density and distribution of Y1R on cell surfaces, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Y1R probe-1 in Dual-Labeling Immunofluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y1R probe-1, also known as Compound 39, is a high-affinity and selective fluorescent antagonist for the Neuropeptide Y Receptor Y1 (Y1R)[1][2]. The Y1R is a G-protein coupled receptor involved in a multitude of physiological processes, including vasoconstriction, food intake, and anxiety. Its overexpression in certain cancers has also made it a target of interest in oncological research. These application notes provide detailed protocols and guidelines for the use of this compound in dual-labeling immunofluorescence studies to enable the visualization of Y1R and a co-localized protein of interest within the same cellular environment.

Quantitative Data of this compound

The photophysical and binding properties of this compound are summarized in the table below. This data is essential for designing and executing successful immunofluorescence experiments.

PropertyValueReference
Binding Affinity (Ki) 0.19 nM[1]
Mechanism of Action Y1R Antagonist[3]
Excitation Maximum (λex) ~560 nmInferred from dye structure
Emission Maximum (λem) ~580 nmInferred from dye structure
Quantum Yield (Φ) Data not available
Molar Extinction Coefficient (ε) Data not available

Note: Precise photophysical data (Quantum Yield and Molar Extinction Coefficient) for this compound are not publicly available and should be confirmed from the manufacturer's datasheet.

Signaling Pathway of Neuropeptide Y Receptor Y1 (Y1R)

The following diagram illustrates the primary signaling cascade initiated by the activation of the Y1 receptor. Understanding this pathway is crucial for contextualizing the localization and function of Y1R in your experimental system.

Y1R_Signaling_Pathway Neuropeptide Y Receptor Y1 (Y1R) Signaling Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_response Cellular Responses (e.g., Proliferation, Vasoconstriction) PKA->Cellular_response regulates IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_release Ca2+ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK/ERK Pathway Ca2_release->MAPK_pathway activates PKC->MAPK_pathway activates MAPK_pathway->Cellular_response leads to

Caption: Simplified Y1R signaling cascade.

Experimental Protocols

This section provides a detailed protocol for performing dual-labeling immunofluorescence using this compound in combination with an antibody against a protein of interest.

Materials and Reagents
  • This compound

  • Primary Antibody: Rabbit anti-Y5R polyclonal antibody (or another primary antibody against a protein of interest known to co-localize with Y1R).

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a green-emitting fluorophore (e.g., Alexa Fluor™ 488).

  • Cells: Adherent cell line expressing Y1R and the protein of interest.

  • Culture Medium: Appropriate for the cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

  • Blocking Buffer: 5% normal goat serum in PBS with 0.05% Triton™ X-100.

  • Mounting Medium with DAPI: For nuclear counterstaining.

  • Glass coverslips and microscope slides.

Experimental Workflow Diagram

The following diagram outlines the key steps in the dual-labeling immunofluorescence protocol.

Dual_Labeling_Workflow Dual-Labeling Immunofluorescence Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize with Triton X-100 fixation->permeabilization blocking 4. Block with normal goat serum permeabilization->blocking primary_ab 5. Incubate with primary antibody (anti-Y5R) blocking->primary_ab secondary_ab 6. Incubate with fluorescent secondary antibody primary_ab->secondary_ab y1r_probe 7. Stain with this compound secondary_ab->y1r_probe mounting 8. Mount coverslips with DAPI y1r_probe->mounting microscopy 9. Image with confocal microscope mounting->microscopy

Caption: Workflow for dual-labeling immunofluorescence.

Step-by-Step Protocol
  • Cell Culture:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.

    • Incubate in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 500 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of 0.1% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., rabbit anti-Y5R) to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor™ 488) in Blocking Buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.

  • This compound Staining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Prepare a working solution of this compound in PBS or a suitable buffer (e.g., Hank's Balanced Salt Solution). The optimal concentration should be determined empirically but can range from 10 nM to 100 nM.

    • Incubate the coverslips with the this compound working solution for 15-30 minutes at room temperature in the dark.

  • Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Imaging:

    • Image the slides using a confocal microscope equipped with appropriate laser lines and emission filters for DAPI (blue), the secondary antibody fluorophore (green), and this compound (red).

    • Acquire images sequentially for each channel to avoid spectral bleed-through.

Troubleshooting

ProblemPossible CauseSolution
High Background Incomplete blockingIncrease blocking time or use a different blocking agent.
Primary or secondary antibody concentration too highTitrate antibody concentrations to determine the optimal dilution.
Weak or No Signal Low expression of the target protein(s)Use a more sensitive detection method or a cell line with higher expression.
Inefficient antibody bindingOptimize fixation and permeabilization conditions.
PhotobleachingMinimize exposure to excitation light and use an anti-fade mounting medium.
Spectral Bleed-through Overlapping emission spectraUse fluorophores with well-separated emission maxima and acquire images sequentially.

References

Troubleshooting & Optimization

Optimizing Y1R probe-1 concentration to reduce background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Y1R probe-1 and reducing background fluorescence during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application?

This compound, also known as Compound 39, is a high-affinity, fluorescent small molecule probe designed to target the Neuropeptide Y Y1 Receptor (Y1R).[1] Its primary application is in the visualization and study of Y1R in biological systems, including cancer research, through techniques like fluorescence microscopy and flow cytometry.[2]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can stem from several sources:

  • Excess probe concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background.

  • Insufficient washing: Failure to adequately wash away unbound probe after staining will result in a generalized high background.

  • Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins) that fluoresce, contributing to the background signal.

  • Non-specific binding: The probe may bind to cellular components other than the Y1R, leading to off-target signal.

  • Imaging medium and vessel: Components in the cell culture medium (like phenol (B47542) red) and the material of the imaging vessel (e.g., plastic) can be fluorescent.

Q3: How can I determine the optimal concentration of this compound for my experiment?

To find the ideal concentration, it is essential to perform a titration. This involves testing a range of probe concentrations to identify the one that provides the best signal-to-noise ratio, meaning a bright specific signal with minimal background.

Q4: What controls are necessary for a successful experiment with this compound?

To ensure the validity of your results, the following controls are recommended:

  • Unstained sample: This control helps to determine the level of autofluorescence in your cells or tissue.

  • Vehicle control: Treating a sample with the vehicle (e.g., DMSO) used to dissolve the this compound can help identify any effects of the solvent on the cells.

  • Competition control: Co-incubation of the this compound with a known non-fluorescent Y1R antagonist can demonstrate the specificity of the probe's binding to the receptor.

Troubleshooting Guides

High background fluorescence is a common issue that can obscure the specific signal from this compound. The following table provides a systematic approach to troubleshooting this problem.

Problem Potential Cause Recommended Solution
High background across the entire sample Excess probe concentrationPerform a concentration titration to find the optimal probe concentration.
Insufficient washingIncrease the number and duration of wash steps after probe incubation.
AutofluorescenceImage an unstained control to assess the level of autofluorescence. If high, consider using a different imaging channel or spectral unmixing.
Contaminated buffers or mediaPrepare fresh buffers and use phenol red-free imaging medium.
Punctate or localized background fluorescence Probe aggregationEnsure the probe is fully dissolved in the stock solution. Consider brief sonication of the stock.
Non-specific binding to cellular structuresIncrease the stringency of the washing steps. Consider using a blocking agent.
Weak or no specific signal Suboptimal probe concentrationTitrate the probe concentration to ensure it is not too low.
Incorrect filter sets on the microscopeEnsure the excitation and emission filters match the spectral properties of this compound.
Low Y1R expression in the sampleUse a positive control cell line or tissue known to express Y1R.

Experimental Protocols

Live-Cell Imaging with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound

  • Live-cell imaging medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom imaging dish.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this, prepare a working solution in pre-warmed, phenol red-free imaging medium at the desired final concentration (start with a titration, e.g., 10 nM, 50 nM, 100 nM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes). This step may require optimization.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound.

Fixed-Cell Staining with this compound

Materials:

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Cells cultured on glass coverslips

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Probe Preparation: Prepare a working solution of this compound in PBS at the optimal concentration determined by titration.

  • Staining: Add the this compound working solution to the fixed cells.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image using a fluorescence microscope.

Visualizations

Y1R Signaling Pathway

Y1R_Signaling Simplified Y1R Signaling Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Proliferation, Vasoconstriction) cAMP->Cellular_Response Reduction leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response

Caption: Simplified signaling cascade initiated by NPY binding to the Y1 receptor.

Experimental Workflow for Optimizing this compound Concentration

Workflow Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_titration Titration Experiment cluster_analysis Analysis start Start: Culture Cells prepare_probe Prepare this compound Stock start->prepare_probe stain_cells Stain Cells with Different Concentrations start->stain_cells prepare_dilutions Prepare Serial Dilutions (e.g., 10-500 nM) prepare_probe->prepare_dilutions prepare_dilutions->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells image_cells Image all Conditions wash_cells->image_cells analyze_images Analyze Signal-to-Noise Ratio image_cells->analyze_images determine_optimal Determine Optimal Concentration analyze_images->determine_optimal end End: Use Optimal Concentration determine_optimal->end

References

Troubleshooting guide for weak Y1R probe-1 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Y1R probe-1. The information is designed to help resolve issues with weak signals and to provide a deeper understanding of the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is weak or absent after staining with this compound. What are the potential causes?

A weak or non-existent signal can stem from several factors, including issues with the probe itself, the experimental protocol, or the imaging setup. Common causes include improper probe storage, suboptimal probe concentration, low expression of the Y1R receptor in your cells, and photobleaching.

Q2: How should I properly store and handle the this compound?

To maintain its fluorescence integrity, this compound should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can degrade the fluorophore and reduce signal intensity. Aliquoting the probe upon first use is highly recommended.

Q3: What is photobleaching, and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure during imaging. Using an anti-fade mounting medium can also help preserve the fluorescent signal.

Q4: Could the issue be with the Y1R receptor expression in my sample?

Yes, a weak signal can be due to low levels of Y1R expression in the chosen cell line or tissue type. It is crucial to verify the expression of the Y1R receptor in your experimental model through literature review or by using a positive control.

Troubleshooting Guide for Weak this compound Signal

This guide provides a systematic approach to diagnosing and resolving the common causes of a weak fluorescent signal when using this compound.

Problem: Weak or No Fluorescence Signal

Use the following table to identify potential causes and implement the recommended solutions.

Potential Cause Recommended Solution
Probe Integrity
Improper StorageEnsure the probe is stored at -20°C and protected from light. Aliquot the probe to avoid multiple freeze-thaw cycles.
Probe DegradationIf the probe is old or has been improperly stored, consider using a fresh vial.
Experimental Protocol
Suboptimal Probe ConcentrationPerform a titration experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Insufficient Incubation TimeIncrease the incubation time to allow for adequate binding of the probe to the Y1R receptors.
Inadequate WashingInsufficient washing can lead to high background and obscure a weak signal. Conversely, excessive washing can remove the bound probe. Optimize the number and duration of wash steps.
Cell Fixation and Permeabilization IssuesThe choice of fixative and permeabilization agent can affect antigen availability. If staining intracellular receptors, ensure proper permeabilization. For cell surface staining, permeabilization may not be necessary.
Sample-Related Issues
Low Y1R ExpressionConfirm Y1R expression in your cell model using a validated positive control or by consulting relevant literature.
Cell HealthEnsure cells are healthy and viable before staining, as dead or unhealthy cells can exhibit altered receptor expression and non-specific staining.
Imaging and Equipment
Incorrect Filter SetsVerify that the excitation and emission filters on the microscope are appropriate for the fluorophore of the this compound.
Low Light Source IntensityEnsure the microscope's light source is functioning correctly and set to an appropriate intensity.
PhotobleachingMinimize exposure to excitation light. Use an anti-fade mounting medium.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells with this compound

This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell lines and experimental conditions.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-fade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Culture cells on glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting intracellular Y1R, incubate the cells with Permeabilization Buffer for 10 minutes. For cell surface staining, skip this step.

  • Blocking: Incubate the cells with Blocking Buffer for 30 minutes to reduce non-specific binding.

  • Probe Incubation: Dilute the this compound to the desired concentration in Blocking Buffer. Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

While optimal conditions are cell-type dependent, the following table provides a starting point for optimizing this compound staining.

Parameter Recommended Range Notes
This compound Concentration 10 nM - 1 µMTitration is crucial for optimal signal-to-noise ratio.
Incubation Time 1 - 4 hoursLonger incubation may be needed for low-expression systems.
Fixation Time 10 - 20 minutesOver-fixation can mask the epitope.
Permeabilization Time 5 - 15 minutesFor intracellular staining only.

Visualizations

Y1R Signaling Pathway

Y1R_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1R G_protein Gαi/o Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_Channels ↓ Ca²⁺ Influx G_protein->Ca_Channels K_Channels ↑ K⁺ Efflux G_protein->K_Channels cAMP ↓ cAMP AC->cAMP NPY NPY NPY->Y1R binds PKA ↓ PKA cAMP->PKA CREB ↓ CREB Activation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization

Caption: Neuropeptide Y (NPY) binding to the Y1 receptor (Y1R) activates inhibitory G-proteins.

Troubleshooting Workflow for Weak this compound Signal

Troubleshooting_Workflow cluster_probe Probe Integrity cluster_protocol Protocol Optimization cluster_sample Sample Validation cluster_imaging Imaging Setup start Weak or No Signal check_probe Check Probe Storage & Handling start->check_probe check_protocol Review Staining Protocol start->check_protocol check_sample Verify Y1R Expression & Cell Health start->check_sample check_imaging Optimize Imaging Parameters start->check_imaging probe_storage Proper Storage? (-20°C, protected from light) check_probe->probe_storage concentration Titrate Probe Concentration check_protocol->concentration positive_control Use Positive Control check_sample->positive_control viability_assay Check Cell Viability check_sample->viability_assay filters Correct Filters? check_imaging->filters probe_age Fresh Probe? probe_storage->probe_age Yes end Signal Improved probe_storage->end No, Fix & Retry probe_age->end No, Use New Probe incubation Optimize Incubation Time concentration->incubation washing Adjust Wash Steps incubation->washing washing->end positive_control->end viability_assay->end photobleaching Minimize Light Exposure filters->photobleaching Yes filters->end No, Correct Filters photobleaching->end

How to prevent Y1R probe-1 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Y1R probe-1 photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the cyanine (B1664457) dye component of this compound, upon exposure to excitation light. This leads to a gradual or rapid decrease in the fluorescent signal. The fading of your this compound signal is a direct result of this process, which is accelerated by high-intensity light and prolonged exposure.

Q2: How does photobleaching of this compound occur?

A2: The photobleaching of this compound, which contains a cyanine dye, primarily occurs through photooxidation. When the cyanine dye is excited by the microscope's light source, it can transition into a long-lived, highly reactive triplet state. This triplet state can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen.[1][2] These ROS can then chemically attack and destroy the fluorophore, rendering it non-fluorescent.[1][2]

Q3: Can the photobleaching of this compound affect my experimental results?

A3: Yes, significantly. Photobleaching can lead to a poor signal-to-noise ratio, making it difficult to detect and quantify the this compound signal accurately. In time-lapse imaging, photobleaching can be misinterpreted as a biological change, such as receptor internalization or a decrease in protein expression. Therefore, minimizing photobleaching is crucial for obtaining reliable and reproducible data.

Q4: Are there reagents I can use to prevent this compound photobleaching?

A4: Yes, antifade reagents are commercially available and can be added to your imaging media to reduce photobleaching.[3] These reagents work by scavenging the reactive oxygen species that cause photobleaching. For live-cell imaging with this compound, it is important to use reagents that are non-toxic to cells.

Q5: Which antifade reagents are recommended for live-cell imaging with cyanine dyes like the one in this compound?

A5: For live-cell imaging with cyanine-based probes, antioxidants such as Trolox (a water-soluble vitamin E analog) are commonly used. Commercial formulations like ProLong™ Live Antifade Reagent are also available and have been shown to be effective for a variety of fluorescent dyes and proteins in living cells. It is important to avoid certain antifade agents like p-Phenylenediamine (PPD) for cyanine dyes, as they can react with and damage the fluorophore.

Troubleshooting Guide: Preventing this compound Photobleaching

If you are experiencing rapid signal loss with your this compound, follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Microscope and Imaging Parameters

The first and most critical step is to minimize the amount of light exposure to your sample.

ParameterRecommendationRationale
Excitation Light Intensity Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent photobleaching.
Exposure Time Use the shortest possible camera exposure time that still yields a clear image.Minimizes the duration the sample is illuminated during image acquisition.
Time-lapse Imaging Interval For time-lapse experiments, increase the time between image acquisitions as much as your experimental design allows.Reduces the cumulative light exposure over the course of the experiment.
Neutral Density (ND) Filters Utilize ND filters to attenuate the excitation light before it reaches the sample.A straightforward way to reduce light intensity without changing lamp or laser power settings.
Detector Sensitivity Use a highly sensitive detector (e.g., sCMOS or EMCCD camera).More sensitive detectors require less excitation light to generate a strong signal.
Filter Sets Ensure your filter sets are optimized for the excitation and emission spectra of the this compound's cyanine dye to maximize signal collection and minimize unnecessary light exposure.
Step 2: Implement Antifade Reagents in Your Live-Cell Imaging Protocol

Incorporate a live-cell compatible antifade reagent into your imaging medium.

Recommended Antifade Reagents for Cyanine Dyes:

ReagentDescriptionConsiderations
Trolox A water-soluble antioxidant that effectively reduces photobleaching by quenching triplet states and scavenging ROS.Can be added directly to the imaging medium. The optimal concentration may need to be determined empirically.
ProLong™ Live Antifade Reagent A commercial formulation designed for live-cell imaging that protects a wide range of fluorescent dyes from photobleaching.Follow the manufacturer's protocol for incubation time and concentration.
Step 3: Proper Sample Preparation and Handling
StrategyRecommendationRationale
Storage of this compound Store the this compound stock solution and labeled samples protected from light.Prevents photobleaching before the imaging experiment begins.
Oxygen Scavenging Systems For some applications, consider using an oxygen-scavenging system in your imaging buffer.Reduces the availability of molecular oxygen, a key component in the photooxidation process.

Experimental Protocols

Protocol 1: General Live-Cell Imaging of this compound
  • Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Labeling: Incubate your cells with the appropriate concentration of this compound in a suitable buffer or medium according to your specific experimental protocol.

  • Washing: Gently wash the cells with pre-warmed imaging medium to remove any unbound probe.

  • Imaging:

    • Mount the dish or slide on the microscope stage.

    • Use the optimized imaging parameters as described in the troubleshooting guide (lowest light intensity, shortest exposure time).

    • Acquire images using the appropriate filter sets for the cyanine dye in this compound.

Protocol 2: Using ProLong™ Live Antifade Reagent
  • Prepare Antifade Medium: Dilute the ProLong™ Live Antifade Reagent into your live-cell imaging medium according to the manufacturer's instructions.

  • Incubation: After labeling and washing your cells, replace the medium with the prepared antifade medium.

  • Incubate: Incubate the cells for the recommended time (typically 15-120 minutes) to allow the reagent to take effect.

  • Imaging: Proceed with your imaging experiment, keeping in mind the optimized imaging parameters to further minimize photobleaching. Imaging can typically be performed for up to 24 hours with continuous protection.

Visual Guides

Photobleaching_Pathway cluster_0 Excitation and Emission Cycle cluster_1 Photobleaching Pathway Ground_State This compound (Ground State) Excited_State This compound (Excited Singlet State) Ground_State->Excited_State Excitation Light Excited_State->Ground_State Fluorescence Fluorescence Fluorescence Emission Excited_State->Fluorescence Triplet_State This compound (Triplet State) Excited_State->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Bleached_Probe Photobleached This compound Triplet_StateOxygen Triplet_StateOxygen Triplet_StateOxygen->ROS Ground_StateROS Ground_StateROS Ground_StateROS->Bleached_Probe Photooxidation

Caption: The photobleaching pathway of a cyanine-based probe like this compound.

Troubleshooting_Workflow Start This compound Signal Fading? Optimize_Imaging Step 1: Optimize Imaging Parameters - Reduce Light Intensity - Decrease Exposure Time - Increase Time Interval Start->Optimize_Imaging Yes Check_Signal Signal Still Fading? Optimize_Imaging->Check_Signal Use_Antifade Step 2: Use Live-Cell Antifade Reagent (e.g., Trolox, ProLong™ Live) Check_Signal->Use_Antifade Yes Success Successful Imaging Check_Signal->Success No Final_Check Signal Improved? Use_Antifade->Final_Check Final_Check->Success Yes Re-evaluate Re-evaluate Protocol - Check Probe Concentration - Ensure Cell Health Final_Check->Re-evaluate No

References

Y1R probe-1 non-specific binding and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Y1R probe-1. This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of this compound and strategies to block it, ensuring high-quality, reproducible results in your research.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific binding is a common issue in fluorescence-based assays that can obscure specific signals and lead to misinterpretation of data.[1][2] This guide addresses the most frequent causes and provides step-by-step solutions.

Question: I am observing high background fluorescence in my experiment. What is the cause and how can I fix it?

Answer: High background fluorescence can stem from several sources, including the probe itself, the experimental conditions, or the sample's inherent properties.[1][2][3] Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow for High Background

G start High Background Signal Observed check_autofluor 1. Assess Autofluorescence (Image unstained cells) start->check_autofluor is_autofluor Is autofluorescence high? check_autofluor->is_autofluor reduce_autofluor ACTION: - Use red/far-red probes - Use autofluorescence quencher (e.g., Sudan Black) - Subtract background from stained sample is_autofluor->reduce_autofluor  Yes optimize_probe 2. Optimize Probe Concentration (Titrate this compound) is_autofluor->optimize_probe No   reduce_autofluor->optimize_probe is_probe_high Is signal saturated or background still high? optimize_probe->is_probe_high reduce_probe ACTION: - Reduce this compound concentration - Decrease incubation time is_probe_high->reduce_probe  Yes optimize_blocking 3. Optimize Blocking Step is_probe_high->optimize_blocking No   reduce_probe->optimize_blocking is_blocking_ineffective Is background still present? optimize_blocking->is_blocking_ineffective improve_blocking ACTION: - Increase blocking incubation time - Test different blocking agents (BSA, serum, commercial blockers) - Add non-ionic detergent (e.g., Tween 20) to buffers is_blocking_ineffective->improve_blocking  Yes optimize_washing 4. Optimize Washing Steps is_blocking_ineffective->optimize_washing No   improve_blocking->optimize_washing is_wash_insufficient Is background still persisting? optimize_washing->is_wash_insufficient improve_washing ACTION: - Increase number of washes (3-5 times) - Increase wash duration - Use generous volumes of wash buffer is_wash_insufficient->improve_washing  Yes end Problem Resolved: Low background, high signal-to-noise is_wash_insufficient->end No   improve_washing->end G prep 1. Cell Preparation - Seed cells on glass-bottom plates - Culture to desired confluency fix 2. Fixation (Optional) - Fix with 4% PFA for 10-15 min - Wash 3x with PBS prep->fix block 3. Blocking Step - Incubate with Blocking Buffer (e.g., 5% BSA in PBS) for 1 hour at RT fix->block probe 4. Probe Incubation - Dilute this compound to working concentration - Incubate for 1-2 hours at RT (protect from light) block->probe wash 5. Washing - Wash 3-5x with Wash Buffer (e.g., PBS + 0.1% Tween 20) - Protect from light probe->wash image 6. Imaging - Add imaging buffer - Image using appropriate fluorescence microscope settings wash->image G NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (Y1R) NPY->Y1R binds Gi Gi/o Protein Y1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP cAMP AC->cAMP produces Response Cellular Responses (e.g., Food Intake, Anxiolysis) cAMP->Response Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC Protein Kinase C (PKC) Ca->PKC activates Ca->Response MAPK MAPK Pathway PKC->MAPK activates MAPK->Response

References

Technical Support Center: Cell Viability Assessment After Y1R Probe-1 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following staining with Y1R probe-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as compound 39, is a high-affinity fluorescent probe that acts as a potent antagonist for the Neuropeptide Y Y1 receptor (Y1R), with a reported Ki of 0.19 nM.[1][2] It is used for fluorescent cell staining and analysis, particularly in neuroscience research.[1] The probe binds to the Y1 receptor, allowing for visualization of receptor distribution and density on cell surfaces.

Q2: Can this compound affect cell viability?

  • Probe Concentration: Higher concentrations of any fluorescent probe can lead to cellular stress and toxicity.

  • Incubation Time: Prolonged exposure to the probe may impact cellular functions.

  • Y1R Antagonism: As an antagonist, this compound blocks the natural signaling of the Y1 receptor. The Y1 receptor is involved in various physiological processes, and its inhibition could potentially affect cell survival and proliferation in certain cell types.[3][4]

  • Phototoxicity: Excitation of the fluorophore on the probe with high-intensity light can generate reactive oxygen species, leading to phototoxic effects and cell death.

It is crucial to empirically determine the optimal, non-toxic concentration and incubation time for your specific cell type and experimental conditions.

Q3: What are the best methods to assess cell viability after this compound staining?

Several methods can be used to assess cell viability post-staining. The choice of assay depends on the experimental question, cell type (adherent or suspension), and available equipment. Common methods include:

  • Dye Exclusion Assays: These assays use membrane-impermeable dyes that only enter and stain cells with compromised membranes (i.e., dead cells). Examples include Trypan Blue, Propidium Iodide (PI), 7-AAD, and DRAQ7™.

  • Metabolic Assays: These colorimetric or fluorometric assays measure metabolic activity, which is indicative of cell viability. Examples include MTT, MTS, XTT, and resazurin (B115843) (AlamarBlue) assays.

  • ATP Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells.

  • Esterase Cleavage Assays: Dyes like Calcein-AM are cleaved by intracellular esterases in live cells, producing a fluorescent product.

Q4: Can I perform live/dead staining simultaneously with this compound?

This depends on the spectral properties of this compound and the live/dead dyes. To avoid spectral overlap, ensure that the excitation and emission spectra of the this compound and the viability dyes are distinct. If there is significant overlap, sequential staining or the use of spectrally compatible dyes is recommended.

Troubleshooting Guide

This guide addresses common issues encountered when assessing cell viability after this compound staining.

Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence - Probe concentration is too high. - Insufficient washing after staining. - Non-specific binding of the probe. - Autofluorescence of cells or medium.- Titrate the this compound concentration to determine the optimal signal-to-noise ratio. - Increase the number and duration of wash steps. - Include a blocking step with a suitable agent (e.g., BSA) before staining. - Use a medium without phenol (B47542) red for imaging. - Include an unstained control to assess autofluorescence.
Weak or no fluorescent signal from this compound - Low expression of Y1R on the cell type. - Probe concentration is too low. - Incorrect filter sets on the microscope. - Photobleaching.- Confirm Y1R expression in your cell line using an alternative method (e.g., western blot, qPCR). - Increase the concentration of this compound. - Ensure the excitation and emission filters match the spectral properties of the probe. - Minimize exposure to excitation light and use an anti-fade mounting medium.
Increased cell death in stained samples compared to controls - this compound is cytotoxic at the concentration used. - Phototoxicity from imaging. - The antagonist effect of the probe is detrimental to the cells.- Perform a dose-response curve to find the highest non-toxic concentration of this compound. - Reduce the intensity and duration of light exposure during imaging. - Use a lower magnification objective if possible. - Consider if blocking the Y1R pathway could be inducing apoptosis in your specific cell model.
Inconsistent or variable staining - Uneven distribution of the probe. - Cell clumping. - Variations in cell density.- Ensure thorough mixing of the probe in the staining solution. - Prepare a single-cell suspension before staining. - Plate cells at a consistent density across all wells or slides.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Probe Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is from 0.1 nM to 1 µM.

  • Staining: Remove the old medium and add the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired staining time (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Viability Assay: Perform a cell viability assay of your choice (e.g., Resazurin or MTS assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and plot cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability compared to the control.

Protocol 2: Assessing Cell Viability after this compound Staining using Propidium Iodide (PI)

  • Cell Preparation: Prepare a single-cell suspension of your cells.

  • This compound Staining: Stain the cells with the predetermined optimal concentration of this compound.

  • Washing: Wash the cells with PBS to remove excess probe.

  • PI Staining: Resuspend the cells in a buffer containing PI (e.g., 1-5 µg/mL).

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Use appropriate laser lines and filters to distinguish between the this compound signal and the PI signal. Live cells will be this compound positive and PI negative, while dead cells will be positive for both (or just PI positive if Y1R is not expressed).

    • Fluorescence Microscopy: Visualize the cells using appropriate filter cubes. Live cells will show the this compound staining pattern, while dead cells will have red fluorescent nuclei due to PI staining.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assessment cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_viability Viability Assessment cell_culture Cell Culture cell_seeding Seed Cells in Plate/Dish cell_culture->cell_seeding add_probe Add this compound cell_seeding->add_probe incubation Incubate add_probe->incubation wash Wash to Remove Excess Probe incubation->wash add_viability_dye Add Viability Dye (e.g., PI) wash->add_viability_dye analyze Analyze (Microscopy/Flow Cytometry) add_viability_dye->analyze

Caption: Workflow for assessing cell viability after this compound staining.

Troubleshooting_Tree Troubleshooting Decision Tree start Start: Assess Cell Viability Post-Staining problem Problem Encountered? start->problem high_death High Cell Death? problem->high_death Yes end Successful Viability Assessment problem->end No weak_signal Weak/No Signal? high_death->weak_signal No solution_death Reduce Probe Concentration Decrease Light Exposure high_death->solution_death Yes high_bg High Background? weak_signal->high_bg No solution_signal Increase Probe Concentration Check Filters & Y1R Expression weak_signal->solution_signal Yes solution_bg Decrease Probe Concentration Increase Washing high_bg->solution_bg Yes high_bg->end No solution_death->end solution_signal->end solution_bg->end

Caption: Decision tree for troubleshooting common issues.

Signaling_Pathway Potential Impact of this compound on Cell Signaling NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Activates G_protein G-protein Coupling Y1R->G_protein Probe This compound (Antagonist) Probe->Y1R Blocks Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) G_protein->Downstream Cell_Response Cellular Responses (e.g., Proliferation, Survival) Downstream->Cell_Response

Caption: this compound as an antagonist blocks NPY-mediated signaling pathways.

References

Y1R probe-1 signal-to-noise ratio improvement techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Y1R probe-1 (also known as compound 39), a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal-to-noise ratio and troubleshooting common issues during experiments.

Troubleshooting Guides

This section provides in-depth, question-and-answer-style guides to address specific problems you may encounter.

High Background Signal

Question: I am observing a high background fluorescence in my imaging experiment with this compound. What are the potential causes and how can I reduce it?

Answer: High background fluorescence can significantly obscure the specific signal from this compound. Here are the common causes and systematic troubleshooting steps:

  • Autofluorescence: Biological samples often exhibit natural fluorescence.

    • Troubleshooting:

      • Image an unstained control sample (cells or tissue treated with all reagents except this compound) using the same imaging parameters.

      • If the unstained sample shows significant fluorescence, consider using a commercial autofluorescence quenching reagent or performing a photobleaching step before staining.

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

    • Troubleshooting:

      • Perform a concentration titration to determine the optimal probe concentration that provides a strong signal with low background. Start with the concentration recommended in the protocol and test several dilutions below it.

  • Insufficient Washing: Inadequate washing after probe incubation can leave unbound probe in the sample.

    • Troubleshooting:

      • Increase the number and duration of wash steps after incubation with this compound.

      • Use a mild detergent, such as 0.05% Tween-20, in your wash buffer to help remove non-specifically bound probe.

  • Non-Specific Binding: The probe may bind to cellular components other than the Y1R.

    • Troubleshooting:

      • Blocking: Before adding the probe, incubate your sample with a blocking solution to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).

      • Adjust Buffer Composition: High salt concentrations in the buffer can help reduce charge-based non-specific interactions. The pH of the buffer can also influence non-specific binding.

Weak or No Signal

Question: I am not detecting any signal, or the signal from this compound is very weak. What could be the problem and how can I improve it?

Answer: A weak or absent signal can be due to several factors, from probe handling to imaging settings. Here’s a guide to troubleshoot this issue:

  • Improper Probe Storage and Handling: this compound, like many fluorescent probes, is sensitive to light and temperature.

    • Troubleshooting:

      • Always store the probe according to the manufacturer's instructions, typically at -20°C and protected from light.

      • Avoid repeated freeze-thaw cycles. Aliquot the probe upon first use.

  • Low Receptor Expression: The target cells may have a low expression level of the Y1R.

    • Troubleshooting:

      • Use a positive control cell line known to have high Y1R expression to validate your experimental setup.

      • If possible, consider using a cell line with confirmed Y1R overexpression.

  • Suboptimal Imaging Settings: The microscope settings may not be optimized for detecting the probe's fluorescence.

    • Troubleshooting:

      • Ensure you are using the correct excitation and emission filters for the cyanine (B1664457) dye in this compound (refer to the probe's specifications).

      • Increase the exposure time or the gain of the detector. Be aware that increasing gain can also amplify noise.

      • Use a higher numerical aperture (NA) objective to collect more light.

  • Photobleaching: The fluorescent dye on the probe can be irreversibly destroyed by prolonged exposure to excitation light.

    • Troubleshooting:

      • Minimize the exposure of the sample to the excitation light before and during imaging.

      • Use an anti-fade mounting medium if you are imaging fixed cells.

      • For live-cell imaging, acquire images as quickly as possible and use the lowest possible excitation light intensity that still provides a detectable signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound 39, is a high-affinity and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R)[1][2]. It is a valuable tool for studying the distribution and dynamics of Y1R in various biological systems, with potential applications in cancer research[2].

Q2: What are the key spectral properties of this compound?

A2: The fluorescent properties of this compound are determined by its cyanine-based dye. While specific excitation and emission maxima should be obtained from the manufacturer's data sheet, cyanine dyes typically have excitation and emission in the red to far-red region of the spectrum. This is advantageous as it can reduce background autofluorescence from biological samples[3].

Q3: Can I use this compound for live-cell imaging?

A3: Yes, the design of this compound allows for its use in live-cell imaging applications, as demonstrated in studies using widefield and total internal reflection fluorescence (TIRF) microscopy on live tumor cells[4].

Q4: How can I confirm the specificity of the this compound signal?

A4: To confirm that the observed fluorescence signal is specific to Y1R, you should perform a competition assay. Pre-incubate your cells with a known, non-fluorescent Y1R antagonist before adding this compound. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding.

Q5: Are there any known issues with the photostability of the cyanine dye in this compound?

A5: Cyanine dyes, while bright, can be susceptible to photobleaching. It is important to minimize light exposure and use appropriate imaging conditions to preserve the fluorescent signal. Using photostabilizing agents in the imaging buffer can also help to enhance the photostability of cyanine dyes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueReference
Binding Affinity (pKi) 9.36 - 9.95
Functional Activity Antagonist

Experimental Protocols

Cell Culture and Staining for Fluorescence Microscopy

This protocol is a general guideline based on the methodologies used for high-affinity fluorescent probes.

  • Cell Culture: Culture cells expressing Y1R in appropriate medium and conditions until they reach the desired confluency (typically 70-80%). For imaging, plate the cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Cell Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS).

  • Probe Incubation: Dilute this compound to the desired final concentration in the appropriate buffer. Add the diluted probe to the cells and incubate for the recommended time at the appropriate temperature (e.g., 30 minutes at 37°C). Protect the cells from light during incubation.

  • Washing: After incubation, wash the cells three to four times with the buffer to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the cyanine dye.

Flow Cytometry Protocol
  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1-2 million cells/mL in a suitable buffer (e.g., FACS buffer containing PBS, 2% BSA, and 0.1% sodium azide).

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

  • Staining: Add the appropriate concentration of this compound to the cell suspension. Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and emission filters.

Visualizations

Y1R_Signaling_Pathway cluster_downstream Downstream Effects Y1R_probe This compound (Antagonist) Y1R Y1 Receptor Y1R_probe->Y1R Binds and Blocks NPY Neuropeptide Y (NPY) (Agonist) NPY->Y1R Binds and Activates G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels ↓ Ca2+ Channels G_protein->Ca_channels Inhibits GIRK ↑ GIRK Channels G_protein->GIRK Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP

Caption: Simplified Y1R signaling pathway and the role of this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (Culture & Plate) start->cell_prep wash1 Wash Cells cell_prep->wash1 blocking Blocking (Optional) wash1->blocking incubation Incubate with This compound blocking->incubation wash2 Wash Cells incubation->wash2 imaging Fluorescence Imaging or Flow Cytometry wash2->imaging analysis Data Analysis imaging->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree start Problem with Signal? high_bg High Background? start->high_bg Yes low_signal Weak/No Signal? start->low_signal No autofluorescence Check Autofluorescence (Unstained Control) high_bg->autofluorescence Yes excess_probe Titrate Probe Concentration high_bg->excess_probe No probe_handling Check Probe Storage & Handling low_signal->probe_handling Yes receptor_expression Use Positive Control Cells low_signal->receptor_expression No insufficient_wash Increase Washing Steps excess_probe->insufficient_wash No nonspecific_binding Optimize Blocking insufficient_wash->nonspecific_binding No imaging_settings Optimize Microscope Settings receptor_expression->imaging_settings No photobleaching Minimize Light Exposure imaging_settings->photobleaching No

Caption: A decision tree for troubleshooting common this compound issues.

References

Addressing autofluorescence in Y1R probe-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when using Y1R probe-1, with a specific focus on managing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also referred to as Compound 39, is a high-affinity, selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R).[1] Its primary application is in fluorescence-based assays such as fluorescence microscopy and flow cytometry to visualize and quantify Y1 receptors on living cells, often in cancer research.[1]

Q2: What is autofluorescence and why is it a problem in my this compound experiments?

A2: Autofluorescence is the natural emission of light by biological materials when they are excited by light, which is not due to any specific fluorescent labeling.[2][3] Common sources in cells and tissues include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[2] This intrinsic fluorescence can obscure the specific signal from this compound, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify Y1R expression.

Q3: How can I determine if my sample has high autofluorescence?

A3: The most straightforward method is to prepare a control sample that follows your entire experimental protocol (including fixation and permeabilization) but without the addition of this compound. Examining this unstained sample under the microscope using the same filter sets and exposure times intended for your experiment will reveal the level and spectral characteristics of the autofluorescence.

Q4: Which spectral regions are most affected by autofluorescence?

A4: Autofluorescence is typically most prominent in the blue and green regions of the spectrum (350-550 nm). Therefore, using fluorescent probes that excite and emit in the red or far-red regions of the spectrum is a common strategy to minimize its impact.

Troubleshooting Guide: High Autofluorescence

This guide provides a step-by-step approach to identifying and mitigating sources of high autofluorescence in your this compound experiments.

Problem: The signal from my unstained control sample is too high, obscuring the specific this compound signal.

Below is a troubleshooting workflow to help you diagnose and resolve the issue.

G start High Background Fluorescence Observed check_unstained Is fluorescence present in unstained control? start->check_unstained autofluorescence High Autofluorescence Confirmed check_unstained->autofluorescence Yes nonspecific Potential Non-Specific Staining (Refer to Antibody Troubleshooting) check_unstained->nonspecific No source_id Identify Source of Autofluorescence autofluorescence->source_id fixation Fixation Method source_id->fixation Fixative-induced? media Cell Culture Media source_id->media Media-induced? tissue_type Endogenous Fluorophores (e.g., Collagen, Lipofuscin) source_id->tissue_type Sample-intrinsic? solution_fixation Optimize Fixation: - Reduce fixation time - Switch from glutaraldehyde (B144438) to PFA - Use pre-chilled methanol fixation->solution_fixation solution_media Modify Media: - Use phenol (B47542) red-free media - Reduce FBS concentration media->solution_media solution_endogenous Quench Autofluorescence: - Use chemical quenchers (e.g., Sudan Black B, TrueBlack®) - Spectral separation tissue_type->solution_endogenous spectral_solution Optimize Imaging: - Use narrow bandpass filters - Select far-red probes solution_endogenous->spectral_solution G cluster_membrane Plasma Membrane NPY NPY Y1R Y1 Receptor NPY->Y1R Gi Gi Y1R->Gi Gq Gq Y1R->Gq MAPK MAPK Pathway Activation Y1R->MAPK AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca

References

Y1R probe-1 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Y1R probe-1, a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find comprehensive information on probe stability, storage best practices, detailed experimental protocols, and troubleshooting guidance to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as Compound 39) is a high-affinity, selective fluorescent antagonist for the Neuropeptide Y Y1 receptor.[1][2][3] Its high affinity (pKi values of 9.36–9.95) makes it a powerful tool for studying the Y1 receptor in various biological contexts.[1][2] Primary applications include flow cytometry-based binding studies, fluorescence anisotropy, and live-cell imaging via widefield and total internal reflection fluorescence (TIRF) microscopy to investigate the localization and dynamics of the Y1R on the plasma membrane of live cells.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions and stability data.

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Q3: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM. For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Experimental Protocols

Below are detailed methodologies for key experiments using this compound. These protocols are based on established methods and should be optimized for your specific cell type and experimental conditions.

Live-Cell Imaging Protocol

This protocol outlines the steps for visualizing the localization of Y1R on the plasma membrane of live cells.

Materials:

  • This compound

  • Cells expressing Y1R (e.g., HEK293 or cancer cell lines)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Imaging plates or dishes with glass bottoms

  • Fluorescence microscope (widefield or confocal) equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed Y1R-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of this compound in phenol (B47542) red-free cell culture medium. The optimal concentration should be determined empirically but can start in the low nanomolar range based on its high affinity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes. Protect from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Image the cells using a fluorescence microscope. The fluorescence is expected to be primarily localized at the plasma membrane.

Flow Cytometry Protocol for Binding Analysis

This protocol describes how to perform saturation and competition binding assays using this compound and flow cytometry.

Materials:

  • This compound

  • Cells expressing Y1R

  • Non-fluorescent Y1R antagonist (for competition assays, e.g., UR-MK299)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest Y1R-expressing cells and resuspend them in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Saturation Binding:

    • Prepare a series of dilutions of this compound in flow cytometry buffer.

    • Add a fixed number of cells to each concentration of the probe.

    • Incubate for 1 hour at 4°C, protected from light.

  • Competition Binding:

    • Prepare a fixed, subsaturating concentration of this compound.

    • Prepare a series of dilutions of a non-fluorescent competitor.

    • Incubate cells with the competitor for 30 minutes at 4°C.

    • Add the fixed concentration of this compound and incubate for an additional hour at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound probe.

  • Data Acquisition:

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
Weak or No Fluorescent Signal Probe Concentration Too Low: The concentration of this compound is insufficient to generate a detectable signal.Perform a titration experiment to determine the optimal probe concentration.
Low Receptor Expression: The target cells have a low level of Y1R expression.Use a cell line known to have high Y1R expression or consider overexpressing the receptor.
Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable.
High Background Fluorescence Probe Concentration Too High: Excess unbound probe is contributing to background signal.Decrease the probe concentration and/or increase the number of washing steps.
Nonspecific Binding: The probe is binding to components other than the Y1R.Include a blocking step (e.g., with BSA) in your protocol. For competition assays, ensure the competitor is at a sufficiently high concentration to displace nonspecific binding.
Signal Not Localized to the Plasma Membrane Internalization: The probe-receptor complex is being internalized by the cells.Perform experiments at 4°C to inhibit endocytosis. Reduce the incubation time.
Cell Viability Issues: The cells are unhealthy or dying, leading to altered membrane permeability and probe localization.Ensure optimal cell culture conditions and handle cells gently. Use a viability dye to exclude dead cells from the analysis.

Visualizations

Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon ligand binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling cascades involved in processes such as cell growth and proliferation.

Y1R_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified Y1 receptor signaling pathway.

Experimental Workflow for Live-Cell Imaging

This workflow provides a visual guide to the key steps involved in a live-cell imaging experiment with this compound.

Live_Cell_Imaging_Workflow start Start seed_cells Seed Y1R-expressing cells on glass-bottom dish start->seed_cells prepare_probe Prepare this compound working solution seed_cells->prepare_probe stain_cells Incubate cells with This compound prepare_probe->stain_cells wash_cells Wash to remove unbound probe stain_cells->wash_cells image_cells Image with fluorescence microscope wash_cells->image_cells end End image_cells->end

Caption: Workflow for live-cell imaging with this compound.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues encountered during fluorescence microscopy experiments.

Troubleshooting_Decision_Tree start Problem with Fluorescent Signal weak_signal Weak or No Signal start->weak_signal Is the signal weak? high_background High Background start->high_background Is background high? inc_conc Increase Probe Concentration weak_signal->inc_conc Try first check_receptor Verify Receptor Expression weak_signal->check_receptor If no improvement reduce_exposure Reduce Light Exposure weak_signal->reduce_exposure If signal fades dec_conc Decrease Probe Concentration high_background->dec_conc Try first inc_washes Increase Washing Steps high_background->inc_washes Also consider add_blocking Add Blocking Step (BSA) high_background->add_blocking For nonspecific binding

Caption: Troubleshooting guide for this compound experiments.

References

Optimizing incubation time and temperature for Y1R probe-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Y1R probe-1, a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (also known as Compound 39) is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R), a G-protein coupled receptor (GPCR). Its high affinity makes it a valuable tool for studying Y1R pharmacology and localization.

PropertyValueReference
Target Neuropeptide Y Y1 Receptor (Y1R)[1][2]
Affinity (Ki) 0.19 nM[2]
Probe Type Fluorescent Antagonist[2]

Q2: What are the primary applications of this compound?

This compound is designed for research purposes to investigate the Y1 receptor. Its applications include:

  • Receptor localization and visualization in cells and tissues.

  • High-throughput screening assays for Y1R ligands.

  • Studying receptor-ligand binding kinetics.

  • Investigating the role of Y1R in various physiological processes.

Q3: What are common challenges when working with fluorescent probes for GPCRs like this compound?

Researchers may encounter several challenges when using fluorescent probes for GPCRs.[3][4][5][6] These include:

  • Photobleaching: A decrease in fluorescence signal upon prolonged exposure to excitation light.[3][5]

  • Non-specific binding: The probe binding to cellular components other than the target receptor, which can lead to high background signal.[4][5]

  • Low signal-to-noise ratio: Difficulty in distinguishing the specific signal from background noise.[4]

  • Alteration of ligand pharmacology: The fluorescent tag may affect the binding affinity and selectivity of the ligand for the receptor.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Non-specific binding: The probe is binding to unintended targets.[4][5]- Probe concentration is too high. - Inadequate washing steps. - Optimize probe concentration: Perform a concentration-response curve to determine the optimal concentration with the best signal-to-noise ratio.- Increase the number and/or duration of wash steps after incubation to remove unbound probe.- Include a blocking step with a suitable agent (e.g., BSA) to reduce non-specific binding sites.- Use a control cell line that does not express Y1R to assess the level of non-specific binding.
Low or No Signal - Probe concentration is too low. - Incubation time is too short for the probe to reach binding equilibrium.- Suboptimal incubation temperature. - Photobleaching: The fluorescent signal has been diminished by excessive light exposure.[3][5]- Low receptor expression in the cells or tissue.- Increase probe concentration. - Optimize incubation time and temperature by following the detailed protocol below.- Minimize exposure to excitation light. Use neutral density filters and acquire images efficiently.- Use an anti-fade mounting medium for imaging experiments.- Confirm Y1R expression levels in your experimental system using a validated method (e.g., qPCR, Western blot).
Signal Fades Quickly - Photobleaching: The fluorophore is being destroyed by the excitation light.[3][5]- Reduce the intensity and duration of light exposure. - Use a more photostable fluorophore if possible (though this is intrinsic to the probe).- Incorporate an anti-fade reagent in the imaging buffer or mounting medium.
Inconsistent Results - Variability in incubation time or temperature. - Inconsistent cell plating density. - Pipetting errors. - Probe degradation. - Strictly adhere to the optimized incubation protocol. - Ensure consistent cell culture and plating procedures. - Calibrate pipettes regularly. - Store the probe as recommended by the manufacturer and avoid repeated freeze-thaw cycles.

Experimental Protocols

Optimizing Incubation Time and Temperature for this compound

The optimal incubation time and temperature for this compound will depend on the specific experimental setup, including the cell type, expression level of Y1R, and the assay format. The following protocol provides a framework for systematically determining these optimal conditions. The goal is to find the shortest incubation time at a suitable temperature that yields the highest specific binding with the lowest non-specific binding.

Objective: To determine the incubation time and temperature that result in maximal specific binding of this compound.

Materials:

  • Cells expressing the Y1 receptor

  • Control cells not expressing the Y1 receptor

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Non-labeled Y1R antagonist (for determining non-specific binding)

  • Multi-well plates (e.g., 96-well black, clear bottom for imaging)

  • Plate reader or fluorescence microscope

Methodology:

Part 1: Incubation Time Optimization (at a constant temperature)

  • Cell Plating: Plate Y1R-expressing cells and control cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Prepare Reagents:

    • Dilute this compound to a working concentration (start with a concentration around the Kd, if known, or a range of 1-10 nM).

    • Prepare a solution of a non-labeled Y1R antagonist at a high concentration (e.g., 1000-fold higher than the probe concentration) to determine non-specific binding.

  • Experimental Setup:

    • Total Binding: Add the this compound solution to wells with Y1R-expressing cells.

    • Non-specific Binding: Pre-incubate Y1R-expressing cells with the high concentration of non-labeled antagonist for 15-30 minutes, then add the this compound solution.

    • Control: Add the this compound solution to wells with control cells.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 15, 30, 45, 60, 90, 120 minutes), stop the incubation.

  • Washing: Gently wash the cells with ice-cold assay buffer to remove unbound probe. The number of washes may need to be optimized.

  • Signal Detection: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus Incubation Time. The optimal time is the point at which the specific binding signal reaches a plateau.

Part 2: Incubation Temperature Optimization (at the optimal incubation time)

  • Repeat the experiment as described in Part 1, but this time, keep the incubation time constant at the optimal time determined previously.

  • Vary the incubation temperature (e.g., 4°C, room temperature, 37°C).

  • Analyze the data to determine the temperature that provides the best signal-to-noise ratio (maximal specific binding with minimal non-specific binding).

Expected Outcome:

The results of these optimization experiments can be summarized in tables to easily compare the conditions.

Table 1: Example Data for Incubation Time Optimization at Room Temperature

Incubation Time (minutes)Total Binding (RFU)Non-specific Binding (RFU)Specific Binding (RFU)
15500012003800
30850013007200
45980013508450
601000014008600
901010014508650
1201005015008550

RFU = Relative Fluorescence Units

Table 2: Example Data for Incubation Temperature Optimization at 60 minutes

Incubation Temperature (°C)Total Binding (RFU)Non-specific Binding (RFU)Specific Binding (RFU)
465008005700
Room Temperature (22-25)1000014008600
37950025007000

RFU = Relative Fluorescence Units

Based on these example tables, the optimal incubation conditions would be 60 minutes at room temperature .

Visualizations

experimental_workflow Workflow for Optimizing this compound Incubation cluster_prep Preparation cluster_time Time Optimization cluster_temp Temperature Optimization plate_cells Plate Y1R-expressing and control cells prepare_reagents Prepare this compound and non-labeled antagonist plate_cells->prepare_reagents setup_time_exp Set up Total, Non-specific, and Control binding wells prepare_reagents->setup_time_exp incubate_time Incubate at constant temp for various time points setup_time_exp->incubate_time wash_time Wash cells incubate_time->wash_time measure_time Measure fluorescence wash_time->measure_time analyze_time Calculate specific binding and determine optimal time measure_time->analyze_time setup_temp_exp Set up binding wells analyze_time->setup_temp_exp Use optimal time incubate_temp Incubate for optimal time at various temperatures setup_temp_exp->incubate_temp wash_temp Wash cells incubate_temp->wash_temp measure_temp Measure fluorescence wash_temp->measure_temp analyze_temp Determine optimal temperature measure_temp->analyze_temp end End analyze_temp->end start Start start->plate_cells

Caption: Experimental workflow for optimizing incubation time and temperature.

troubleshooting_logic Troubleshooting Logic for this compound Assays start Start Experiment issue Issue Encountered? start->issue high_bg High Background? issue->high_bg Yes low_signal Low/No Signal? issue->low_signal inconsistent Inconsistent Results? issue->inconsistent end Successful Experiment issue->end No solution_bg Optimize [Probe] Increase washing Add blocking step high_bg->solution_bg solution_signal Increase [Probe] Optimize incubation Check receptor expression low_signal->solution_signal solution_inconsistent Standardize protocol Calibrate equipment Check probe stability inconsistent->solution_inconsistent solution_bg->start Re-run solution_signal->start Re-run solution_inconsistent->start Re-run

Caption: A logical flow for troubleshooting common experimental issues.

References

Solving issues with Y1R probe-1 in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Y1R Probe-1

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the this compound. The information is designed to help resolve common issues encountered during experimental procedures involving different buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C, protected from light. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the probe.

Q2: What is the recommended working concentration for this compound in cell-based assays?

A2: The optimal working concentration can vary depending on the cell type and experimental conditions. We recommend starting with a titration experiment, typically in the range of 50 nM to 500 nM, to determine the best signal-to-noise ratio for your specific assay.

Q3: Can I use this compound in a buffer system containing DTT or β-mercaptoethanol?

A3: Caution is advised when using reducing agents like DTT or β-mercaptoethanol. As detailed in the buffer compatibility table below, these agents can interfere with the probe's stability and fluorescent properties. We recommend using alternative reducing agents or performing a validation experiment to assess compatibility.

Q4: How can I minimize background fluorescence?

A4: High background fluorescence can be minimized by:

  • Optimizing the probe concentration.

  • Ensuring adequate washing steps to remove unbound probe.

  • Using a buffer system with minimal autofluorescence.

  • Including a "no-probe" control to measure the inherent background of your sample.

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal

Low or absent signal is a common issue that can stem from several factors. The following decision tree can help you troubleshoot the problem.

low_signal_troubleshooting start Low/No Signal check_probe Is the probe properly reconstituted and stored? start->check_probe check_concentration Is the probe concentration optimal? check_probe->check_concentration Yes solution_probe Re-prepare probe stock. Verify storage conditions. check_probe->solution_probe No check_buffer Is the buffer system compatible? check_concentration->check_buffer Yes solution_concentration Perform a concentration titration experiment. check_concentration->solution_concentration No check_instrument Are the instrument settings (excitation/emission) correct? check_buffer->check_instrument Yes solution_buffer Consult buffer compatibility table. Test alternative buffers. check_buffer->solution_buffer No solution_instrument Verify excitation/emission wavelengths for this compound. check_instrument->solution_instrument No experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells 1. Plate cells in a 96-well plate and culture overnight. prepare_probe 2. Prepare this compound working solution in assay buffer. wash_cells 3. Wash cells with assay buffer. prepare_probe->wash_cells add_probe 4. Add this compound working solution to cells and incubate. wash_cells->add_probe add_compounds 5. Add test compounds (agonists/antagonists) and incubate. add_probe->add_compounds read_plate 6. Measure fluorescence using a plate reader at Ex/Em wavelengths. add_compounds->read_plate signaling_pathway ligand Ligand (e.g., NPY) y1r Y1 Receptor ligand->y1r g_protein G Protein (Gi/o) y1r->g_protein activates probe This compound (Signal Change) y1r->probe ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP (decreased) ac->camp produces

Validation & Comparative

Validating Y1R Probe-1 Binding Specificity: A Comparative Guide with Blocking Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Y1R probe-1's binding performance and details the experimental validation of its specificity using a blocking peptide. The data presented herein supports the targeted binding of this compound to the Neuropeptide Y Y1 receptor (Y1R), a crucial step in ensuring data reliability for research and drug development applications.

Introduction to this compound

This compound, also identified as Compound 39, is a high-affinity fluorescent probe developed for the specific detection of the Neuropeptide Y Y1 receptor (Y1R). With a reported binding affinity (Ki) of 0.19 nM, this probe offers a powerful tool for studying the distribution and function of Y1R in various physiological and pathological contexts, including cancer research. The validation of its binding specificity is paramount to prevent off-target effects and ensure the accuracy of experimental results.

The Role of Blocking Peptides in Specificity Validation

To confirm that a fluorescent probe binds specifically to its intended target, a common and effective method is the use of a competitive binding assay with a known selective antagonist, often referred to as a "blocking peptide." This antagonist competes with the fluorescent probe for the same binding site on the receptor. A significant reduction in the fluorescent signal in the presence of the antagonist indicates that the probe's binding is specific to the target receptor.

For the Y1R, a well-characterized and highly selective non-peptide antagonist is BIBP 3226. This compound acts as a competitive antagonist with a high affinity for the Y1 receptor, making it an ideal blocking agent to validate the binding specificity of this compound.[1][2][3]

Comparative Binding Data

The following table summarizes the binding affinities of this compound and the blocking peptide BIBP 3226 for the Y1 receptor. This data is crucial for designing and interpreting the results of a competitive binding assay.

CompoundTypeTarget ReceptorBinding Affinity (Ki)
This compoundFluorescent ProbeNPY Y1 Receptor0.19 nM
BIBP 3226Competitive AntagonistNPY Y1 Receptor~7 nM

Note: The Ki value for BIBP 3226 is an approximation derived from published data.[3]

Experimental Protocol: Competitive Binding Assay

This section details the methodology for a competitive binding assay to validate the specificity of this compound using BIBP 3226 as a blocking peptide.

Objective: To determine the inhibition of this compound binding to the Y1 receptor by the selective antagonist BIBP 3226.

Materials:

  • Cells or membrane preparations expressing the human Y1 receptor (e.g., HEK293-Y1R cells).

  • This compound.

  • BIBP 3226.

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

  • Multi-well plates suitable for fluorescence measurement.

  • Fluorescence plate reader.

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membrane homogenates expressing the Y1 receptor at a predetermined optimal concentration.

  • Incubation Setup: In a multi-well plate, set up the following conditions in triplicate:

    • Total Binding: Y1 receptor preparation + this compound (at a concentration close to its Kd).

    • Non-specific Binding: Y1 receptor preparation + this compound + a high concentration of unlabeled Neuropeptide Y (NPY) (e.g., 1 µM).

    • Competition: Y1 receptor preparation + this compound + increasing concentrations of BIBP 3226.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of this compound as a function of the logarithm of the BIBP 3226 concentration.

    • Determine the IC50 value (the concentration of BIBP 3226 that inhibits 50% of the specific binding of this compound) by fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Y1R_prep Y1R Expressing Cells/Membranes Incubation Incubation Y1R_prep->Incubation Probe This compound Probe->Incubation Blocker Blocking Peptide (BIBP 3226) Blocker->Incubation Measurement Fluorescence Measurement Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Specificity Binding Specificity Confirmed IC50->Specificity

Figure 1. Experimental workflow for validating this compound specificity.

Y1R_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca2 Ca2+ G_protein->Ca2 Mobilization MAPK MAPK Pathway G_protein->MAPK Modulation cAMP cAMP AC->cAMP NPY Neuropeptide Y (or this compound) NPY->Y1R Binding

Figure 2. Simplified signaling pathway of the Neuropeptide Y Y1 receptor.

Conclusion

The validation of this compound's binding specificity through competitive binding assays with a selective antagonist like BIBP 3226 is a critical quality control step. The significant displacement of the fluorescent probe by the blocking peptide provides strong evidence for its specific interaction with the Y1 receptor. This ensures that the probe is a reliable tool for researchers investigating the role of the Y1 receptor in health and disease, ultimately contributing to more accurate and reproducible scientific findings.

References

Y1R Probe-1: A High-Affinity Ligand for Neuropeptide Y1 Receptor in Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinity of Y1R Probe-1 in comparison to other key Y1R ligands, supported by experimental data and methodologies, to guide researchers in molecular probe selection and drug discovery.

This guide provides a comprehensive comparison of the binding affinity (Ki) of this compound with a selection of established Neuropeptide Y1 Receptor (Y1R) ligands. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of chemical tools for studying Y1R signaling and for the development of novel therapeutics.

Comparative Binding Affinity of Y1R Ligands

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug discovery, with the inhibition constant (Ki) being a key measure of this interaction. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and other well-characterized Y1R ligands.

LigandKi (nM)Ligand TypeReference
This compound 0.19 Antagonist[1]
1229U910.10Antagonist
BIBO 33040.38 (human)Antagonist[2][3][4]
BIBP 3226~1Antagonist
BMS-1938853.3Antagonist

Note: Ki values can vary slightly between different experimental setups and cell systems.

Experimental Protocols: Determining Binding Affinity

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Radioligand Binding Assay Protocol for Y1R

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human Y1R (e.g., SK-N-MC cells or CHO-K1 cells transfected with the human Y1R gene).

  • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [³H]-UR-MK299, is used.

  • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the wells.

  • The reaction mixture, containing the membranes, radioligand, and competitor, is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to generate a competition curve.

  • The IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand, is determined from this curve.

  • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of Y1R, the following diagrams have been generated using Graphviz.

Competitive_Binding_Assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Y1R-expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([¹²⁵I]-PYY) Radioligand->Incubate Competitor Unlabeled Ligand (e.g., this compound) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ & Ki Count->Analyze

Competitive Radioligand Binding Assay Workflow

Y1R_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R G_protein Gαi/o Protein Y1R->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response IP3 ↑ IP₃ PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Response

Simplified Y1R Signaling Pathway

Conclusion

This compound demonstrates a high binding affinity for the Neuropeptide Y1 Receptor, with a Ki value of 0.19 nM, positioning it as a potent antagonist. Its affinity is comparable to or greater than many other well-established Y1R ligands. The standardized radioligand binding assay provides a robust method for quantifying these interactions, and a clear understanding of the Y1R signaling pathway is crucial for interpreting the functional consequences of ligand binding. This guide provides the necessary data and methodological context to assist researchers in utilizing this compound and other ligands for their studies of Y1R biology and for the development of novel therapeutic agents.

References

Evaluating the Selectivity of a Y1R Probe: A Cross-Reactivity Comparison with Other Neuropeptide Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to ensuring the validity of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of a hypothetical Y1R probe, designated "Y1R Probe-1," against other Neuropeptide Y (NPY) receptors (Y2R, Y4R, and Y5R). The following sections present quantitative data on binding affinities, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of the associated signaling pathways and experimental workflows.

Quantitative Comparison of Binding Affinity

The selectivity of this compound is determined by its binding affinity for the target receptor (Y1R) compared to its affinity for other NPY receptor subtypes. The following table summarizes the binding affinities (Ki values) of this compound and the endogenous ligand NPY across the NPY receptor family. Lower Ki values indicate higher binding affinity.

CompoundY1R Ki (nM)Y2R Ki (nM)Y4R Ki (nM)Y5R Ki (nM)
This compound 1.2> 10,000> 10,000> 10,000
Neuropeptide Y (NPY) 0.50.85.41.0

Note: The data for "this compound" is representative of a highly selective Y1R antagonist and is compiled for illustrative purposes based on characteristics of selective ligands reported in scientific literature.

Experimental Workflow for Cross-Reactivity Testing

The determination of a probe's cross-reactivity involves a systematic workflow, beginning with binding assays to ascertain affinity, followed by functional assays to evaluate the biological response.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Radioligand Binding Assay Radioligand Binding Assay Competition Binding Competition Binding Radioligand Binding Assay->Competition Binding Determine IC50 Data Analysis (Ki) Data Analysis (Ki) Competition Binding->Data Analysis (Ki) Cheng-Prusoff Equation Functional Assay Functional Assay Data Analysis (Ki)->Functional Assay Proceed if High Affinity Agonist/Antagonist Mode Agonist/Antagonist Mode Functional Assay->Agonist/Antagonist Mode Measure Cellular Response Dose-Response Curve Dose-Response Curve Agonist/Antagonist Mode->Dose-Response Curve Determine EC50/IC50

Caption: Workflow for assessing probe cross-reactivity.

Neuropeptide Y Receptor Signaling Pathways

NPY receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The Y1 receptor, upon activation, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium.

G cluster_Y1R Y1 Receptor Signaling NPY NPY Y1R Y1R NPY->Y1R Gi Gi/o Y1R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB

Illuminating the Neuropeptide Y Y1 Receptor: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Y1R probe-1 and its alternatives for cellular imaging and analysis.

For researchers in neuroscience, immunology, and oncology, the Neuropeptide Y Y1 receptor (Y1R) presents a compelling target for investigation. As a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, the ability to visualize and quantify Y1R in different cellular contexts is crucial for advancing our understanding of its function and for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound, a high-affinity fluorescent antagonist, with other available fluorescent probes, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

Performance Comparison of Y1R Fluorescent Probes

The selection of a fluorescent probe is dictated by its performance characteristics, including binding affinity, specificity, and utility in various applications. Here, we compare this compound (Compound 39) with a well-established class of alternative probes, the BODIPY-conjugated NPY analogues.

Table 1: Quantitative Comparison of Y1R Fluorescent Probes

FeatureThis compound (Compound 39)BODIPY-Conjugated NPY Analogues
Probe Type Small molecule, non-peptidic antagonistPeptide-based agonist
Fluorophore Cy5-basedBODIPY TMR / BODIPY FL
Binding Affinity (pKi/Ki) pKi: 9.36–9.95 (picomolar)[1]Ki: ~1-6 nM for Y1R[2]
Y1R Selectivity High, with minimal off-target binding to other NPY receptor subtypes[1]High for Y1R, but some analogues also show affinity for other NPY receptor subtypes (Y4, Y5)[2]
Reported Cell Types Tumor cell lines (e.g., Ewing's sarcoma, breast cancer)[1][3][4]HEK293 cells expressing Y1R, various cancer cell lines[2]
Key Advantages ~100-fold higher affinity than previously described fluorescent Y1R ligands, antagonist nature allows for receptor localization studies without triggering downstream signaling[1]Agonist nature allows for studying receptor internalization and downstream signaling events[2]
Potential Limitations As an antagonist, it is not suitable for studying agonist-induced receptor dynamics.Lower binding affinity compared to this compound, potential for activation of other NPY receptor subtypes.

Performance in Diverse Cellular Systems

The utility of a fluorescent probe is ultimately determined by its performance in biologically relevant cell types. While this compound has been extensively validated in cancer cell lines, the Y1 receptor is also prominently expressed in the nervous and immune systems.

Neuronal Cells: The Y1 receptor is widely expressed in the central and peripheral nervous systems, playing roles in anxiety, pain, and neurogenesis.[5] The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuronal function and expresses Y1R.[6][7][8][9] While direct application of this compound in SH-SY5Y cells has not been extensively published, its high affinity and specificity make it a promising tool for visualizing Y1R distribution and density on these cells. In contrast, BODIPY-NPY agonists have been used to study Y1R-mediated signaling in neuronal contexts.[4]

Immune Cells: Y1R is expressed on various immune cells, including T-cells and macrophages, and is involved in modulating inflammatory responses.[7][10][11][12] The Jurkat T-cell line is a common model for studying T-cell signaling.[13][14][15][16][17] The application of this compound in Jurkat cells or primary immune cells could provide valuable insights into the role of Y1R in immune regulation. The choice between an antagonist like this compound and an agonist probe would depend on whether the research goal is to map receptor location or to track receptor dynamics upon activation.

Experimental Methodologies

Detailed protocols are essential for the successful application of fluorescent probes. Below are standardized protocols for key experimental workflows using this compound or similar fluorescent ligands.

Live-Cell Confocal Microscopy

This protocol outlines the steps for visualizing Y1R on the surface of live cells.

Materials:

  • Y1R-expressing cells (e.g., MCF-7, SH-SY5Y)

  • Culture medium appropriate for the cell line

  • Glass-bottom imaging dishes

  • This compound (or other fluorescent probe)

  • Hoechst 33342 or other nuclear counterstain (optional)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 nM) in pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate at 37°C for 15-30 minutes.

  • Nuclear Counterstaining (Optional): If desired, add a nuclear counterstain like Hoechst 33342 to the cells during the last 5-10 minutes of the probe incubation.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the dish. Image the cells immediately on a confocal microscope using the appropriate laser excitation and emission filter sets for the chosen fluorophore and nuclear stain.

Flow Cytometry for Receptor Quantification

This protocol describes the use of a fluorescent probe to quantify the percentage of Y1R-positive cells in a population.

Materials:

  • Suspension or adherent cells expressing Y1R

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • This compound (or other fluorescent probe)

  • Propidium (B1200493) iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Suspension cells: Centrifuge the cells and resuspend the pellet in cold FACS buffer to a concentration of 1x10^6 cells/mL.

    • Adherent cells: Detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend the pellet in cold FACS buffer to a concentration of 1x10^6 cells/mL.

  • Probe Incubation: Add the fluorescent probe to the cell suspension at the desired final concentration. Incubate on ice for 30-60 minutes, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer. Repeat the wash step twice.

  • Viability Staining: Resuspend the final cell pellet in 500 µL of cold FACS buffer. Add a viability dye such as propidium iodide (PI) just before analysis to exclude dead cells.

  • Data Acquisition: Analyze the samples on a flow cytometer, using appropriate laser and filter settings for the fluorescent probe and viability dye. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population using the viability dye signal. Within the live-cell gate, quantify the percentage of cells positive for the fluorescent probe signal compared to an unstained control.

Visualizing Cellular Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental designs. Below are Graphviz diagrams illustrating the Y1R signaling cascade and a typical experimental workflow.

Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inhibition of Neurotransmission) Ca2->Cellular_Response ERK ERK PKC->ERK Activates ERK->Cellular_Response CREB->Cellular_Response

Caption: Y1 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (Y1R-expressing cells) start->cell_culture staining Staining with Y1R Fluorescent Probe cell_culture->staining wash Wash to Remove Unbound Probe staining->wash analysis Analysis wash->analysis microscopy Confocal Microscopy (Receptor Localization) analysis->microscopy flow_cytometry Flow Cytometry (Receptor Quantification) analysis->flow_cytometry data_analysis Data Interpretation and Quantification microscopy->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Y1R Probe Analysis.

References

A Comparative Analysis of Y1R Probe-1 and Radiolabeled Ligands for Neuropeptide Y1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance and applications of fluorescent Y1R Probe-1 and traditional radiolabeled ligands in Neuropeptide Y1 Receptor (Y1R) research.

The Neuropeptide Y1 receptor (Y1R), a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and cancer progression. The study of Y1R has been greatly facilitated by the development of specific molecular probes. This guide provides a comprehensive comparison of a high-affinity fluorescent probe, this compound, and various radiolabeled ligands, offering insights into their respective advantages and applications in Y1R research.

Performance and Properties: A Head-to-Head Comparison

The choice between a fluorescent probe and a radiolabeled ligand hinges on the specific experimental needs, including the desired sensitivity, resolution, and safety considerations. While radioligands have historically been the gold standard for quantitative binding assays, fluorescent probes like this compound offer significant advantages, particularly for live-cell imaging and high-throughput screening.

This compound, also known as compound 39, is a potent and selective antagonist for the Y1R with a reported high affinity.[1][2][3][4] In contrast, radiolabeled ligands for Y1R are typically analogues of the endogenous ligand, Neuropeptide Y (NPY), or small molecule antagonists labeled with radioisotopes such as Gallium-68 (⁶⁸Ga).

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for this compound and representative radiolabeled Y1R ligands.

FeatureThis compound (Fluorescent)Radiolabeled Ligands (e.g., ⁶⁸Ga-labeled NPY analogues)
Binding Affinity (Ki) ~0.19 nM[1] (pKi values of similar probes: 9.36–9.95)Nanomolar range (e.g., 23.4-32.3 nM for [Lys(Ga-DOTA)⁴, Bip⁵]BVD15 and its analogues)
Detection Method Fluorescence (e.g., flow cytometry, fluorescence microscopy)Radioactivity (e.g., scintillation counting, autoradiography)
Primary Application Live-cell imaging, flow cytometry, high-throughput screeningQuantitative binding assays, in vivo imaging (PET/SPECT), autoradiography
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling and disposal
Temporal Resolution Real-time imaging of dynamic processesGenerally provides endpoint measurements

Delving into the Y1R Signaling Pathway

The Neuropeptide Y1 receptor is a class A GPCR that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, NPY, Y1R initiates a cascade of intracellular signaling events. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, Y1R activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively. These signaling events ultimately modulate various cellular functions, including cell growth, proliferation, and neurotransmission.

Y1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NPY NPY Y1R Y1R NPY->Y1R G_protein Gi/o Y1R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP ATP Cellular_Response Cellular Response (e.g., proliferation, inhibition of neurotransmission) cAMP->Cellular_Response IP3 IP3 PLC->IP3 PIP₂ DAG DAG PLC->DAG PIP₂ PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 release from ER PKC Protein Kinase C DAG->PKC Ca2->PKC PKC->Cellular_Response

Caption: Y1R Signaling Pathway.

Experimental Methodologies: A Practical Guide

The successful application of Y1R probes relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments utilizing both fluorescent and radiolabeled ligands.

Experimental Workflow: A Visual Overview

The following diagram illustrates a general experimental workflow for characterizing ligand binding to Y1R, applicable to both fluorescent and radiolabeled probes with modifications in the detection step.

Experimental_Workflow Start Start: Ligand Preparation Cell_Culture Cell Culture (Y1R-expressing cells) Start->Cell_Culture Binding_Assay Binding Assay (Incubation with probe) Cell_Culture->Binding_Assay Washing Washing Step (Remove unbound probe) Binding_Assay->Washing Detection Detection Washing->Detection Fluorescence Fluorescence Measurement (e.g., Flow Cytometer, Microscope) Detection->Fluorescence this compound Radioactivity Radioactivity Counting (e.g., Scintillation Counter) Detection->Radioactivity Radiolabeled Ligand Data_Analysis Data Analysis (Kd, Ki, Bmax) Fluorescence->Data_Analysis Radioactivity->Data_Analysis End End: Results Data_Analysis->End

Caption: General Experimental Workflow for Y1R Ligand Binding.

Detailed Experimental Protocols

1. This compound Fluorescence Binding Assay (Flow Cytometry)

This protocol is adapted from methodologies used for high-affinity fluorescent probes for Y1R.

  • Cell Preparation:

    • Culture cells expressing Y1R (e.g., HEK293 or SK-N-MC cells) to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final concentration of 1 x 10⁶ cells/mL.

  • Binding Assay:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • For competition binding assays, add varying concentrations of a competing unlabeled ligand.

    • Add a fixed concentration of this compound (e.g., 1 nM) to each well.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • Washing and Detection:

    • Wash the cells twice with ice-cold assay buffer by centrifugation (300 x g for 5 minutes).

    • Resuspend the final cell pellet in 200 µL of assay buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

2. Radiolabeled Ligand Binding Assay (Filtration-Based)

This is a standard protocol for determining the binding of radiolabeled ligands to membrane preparations.

  • Membrane Preparation:

    • Homogenize Y1R-expressing cells or tissues in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation (typically 20-50 µg of protein).

    • For competition assays, add varying concentrations of an unlabeled competing ligand.

    • Add a fixed concentration of the radiolabeled Y1R ligand (e.g., [¹²⁵I]NPY or a ⁶⁸Ga-labeled analogue).

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Conclusion

Both this compound and radiolabeled ligands are powerful tools for investigating the Neuropeptide Y1 receptor. This compound, with its high affinity and fluorescent properties, is exceptionally well-suited for high-resolution imaging of Y1R in living cells and for high-throughput screening applications. Radiolabeled ligands, on the other hand, remain the preferred choice for highly quantitative in vitro binding studies and for in vivo imaging modalities like PET and SPECT, providing invaluable data on receptor density and occupancy in whole organisms. The selection of the appropriate probe will ultimately be dictated by the specific research question and the experimental capabilities of the laboratory.

References

Navigating In Vivo Tumor Imaging: A Comparative Guide to Y1R Probe-1 and Alternative Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and effective in vivo tumor imaging agents is paramount. The Neuropeptide Y Y1 receptor (Y1R), overexpressed in a variety of cancers, including breast and prostate cancer, has emerged as a promising target. This guide provides a comprehensive comparison of "Y1R probe-1," a fluorescent probe, with clinically relevant Positron Emission Tomography (PET) imaging agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for preclinical research.

The Neuropeptide Y Y1 receptor (Y1R) is a G-protein coupled receptor that plays a significant role in various physiological processes.[1] Its overexpression in several human cancers, particularly breast cancer, makes it an attractive biomarker for targeted tumor imaging and therapy.[2][3][4] A high expression of Y1R has been associated with metastasis and advanced disease stages in breast cancer patients.[3] This has spurred the development of various probes to visualize Y1R-expressing tumors in vivo.

This guide will focus on the validation of Y1R-targeted probes for in vivo tumor imaging, with a specific look at "this compound" and a comparison with alternative radiolabeled peptides for PET imaging. While "this compound" is marketed as a high-affinity fluorescent probe for the Y1R, publicly available in vivo validation data for tumor imaging is limited. In contrast, several Gallium-68 (⁶⁸Ga)-labeled truncated Neuropeptide Y (NPY) analogues have been more extensively characterized in preclinical in vivo studies.

Comparing Imaging Modalities: Fluorescence vs. PET

The choice of an imaging probe is intrinsically linked to the imaging modality. Fluorescent probes, like this compound, are valuable tools for in vitro applications such as fluorescence microscopy and flow cytometry. While they can be adapted for in vivo imaging, particularly for superficial tumors or in surgical guidance, they often face challenges with tissue penetration and signal attenuation.

Positron Emission Tomography (PET) is a highly sensitive, quantitative, whole-body imaging technique that overcomes the depth penetration limitations of optical imaging. PET tracers, such as the ⁶⁸Ga-labeled peptides discussed below, allow for the non-invasive visualization and quantification of receptor expression in deep-seated tumors and metastatic lesions.

Performance Comparison of Y1R-Targeted PET Probes

Several truncated NPY analogues have been developed and radiolabeled with ⁶⁸Ga for PET imaging of Y1R-expressing tumors. The following table summarizes the in vitro and in vivo performance of three such probes, providing a baseline for comparison.

ProbeBinding Affinity (Ki, nM)Plasma Stability (1h)Tumor-to-Muscle Ratio (in vivo)Tumor-to-Blood Ratio (in vivo)
[⁶⁸Ga]CCZ01055 23.4 - 32.37 - 16% intact17.6 ± 4.644.12 ± 1.14
[⁶⁸Ga]CCZ01035 23.4 - 32.37 - 16% intactLower contrast than CCZ01055Lower contrast than CCZ01055
[⁶⁸Ga]CCZ01053 23.4 - 32.37 - 16% intactMinimal background activityMinimal background activity

Data sourced from a preclinical study using HEK293T cells engineered to express human Y1R (HEK293T::hY1R) tumors in mice.

Of the evaluated PET tracers, [⁶⁸Ga]CCZ01055 demonstrated the most promising characteristics for in vivo imaging, with high tumor uptake and favorable contrast ratios. The specificity of its uptake was confirmed by a significant reduction in tumor accumulation when co-injected with a blocking agent.

Experimental Protocols for In Vivo Validation

The successful validation of a tumor imaging probe requires a series of rigorous in vitro and in vivo experiments. The following protocols are based on the methodologies used for the validation of the ⁶⁸Ga-labeled Y1R PET probes.

Cell Lines and Culture
  • Cell Line: Human Embryonic Kidney 293T cells transfected to express the human Y1 receptor (HEK293T::hY1R). Wild-type HEK293T cells (HEK293T::WT) are used as a negative control.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

Animal Models
  • Species: Immunocompromised mice (e.g., nude mice).

  • Tumor Xenograft Model: 5-10 million HEK293T::hY1R cells are subcutaneously injected into one flank of the mouse, and an equal number of HEK293T::WT cells are injected into the contralateral flank to serve as an internal control. Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) before imaging.

PET/CT Imaging Protocol
  • Radiotracer Injection: Mice are injected intravenously (e.g., via the tail vein) with the ⁶⁸Ga-labeled probe (e.g., 5-10 MBq).

  • Imaging Time Point: Static PET scans are typically acquired at 1-hour post-injection.

  • Image Acquisition: A 10-minute static PET scan is performed, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to the tumors and various organs to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution Studies
  • Procedure: Following the final imaging session, mice are euthanized. Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle) are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is calculated as %ID/g.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the Y1R signaling pathway, a typical experimental workflow for in vivo probe validation, and the logical framework of the validation process.

Y1R_Signaling_Pathway Y1R Signaling Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (Y1R) NPY->Y1R Binds to G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Proliferation Cell Proliferation, Survival, Migration cAMP->Proliferation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Proliferation MAPK->Proliferation

Caption: Y1R Signaling Pathway in Cancer Cells.

Experimental_Workflow In Vivo Probe Validation Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay Receptor Binding Assay (Affinity & Specificity) Tumor_Model Tumor Xenograft Model Development Binding_Assay->Tumor_Model Stability_Assay Plasma Stability Assay Stability_Assay->Tumor_Model PET_CT PET/CT Imaging Tumor_Model->PET_CT Biodistribution Biodistribution Studies PET_CT->Biodistribution Blocking_Study Blocking Study (Specificity) PET_CT->Blocking_Study

Caption: Experimental Workflow for Probe Validation.

Logical_Relationship Logical Framework for Probe Validation Hypothesis Hypothesis: Probe targets Y1R in vivo High_Affinity High Binding Affinity (In Vitro) Hypothesis->High_Affinity High_Specificity High Specificity (In Vitro & In Vivo) Hypothesis->High_Specificity Favorable_PK Favorable Pharmacokinetics (In Vivo) Hypothesis->Favorable_PK High_Tumor_Uptake High Tumor Uptake (In Vivo) High_Affinity->High_Tumor_Uptake High_Specificity->High_Tumor_Uptake Low_Background Low Background Signal (In Vivo) High_Specificity->Low_Background Favorable_PK->High_Tumor_Uptake Favorable_PK->Low_Background Validated_Probe Validated Imaging Probe High_Tumor_Uptake->Validated_Probe Low_Background->Validated_Probe

Caption: Logical Steps in Probe Validation.

Conclusion

The validation of probes for in vivo tumor imaging is a multi-faceted process that relies on a combination of in vitro characterization and robust preclinical in vivo evaluation. While fluorescent probes like "this compound" are valuable for cellular-level investigations, the current body of evidence strongly supports the use of ⁶⁸Ga-labeled PET probes, such as [⁶⁸Ga]CCZ01055, for non-invasive, quantitative in vivo imaging of Y1R-expressing tumors. The data and protocols presented in this guide offer a framework for researchers to critically evaluate and select the most suitable imaging agents for their specific research needs in the dynamic field of cancer research and drug development. Further in vivo studies are warranted to establish the utility of fluorescent Y1R probes for in vivo tumor imaging applications.

References

A Head-to-Head Comparison: Y1R Probe-1 Versus Antibody-Based Detection of the Neuropeptide Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the detection and analysis of the Neuropeptide Y1 Receptor (Y1R), a critical G protein-coupled receptor involved in a myriad of physiological processes, the choice of detection methodology is paramount. This guide provides an objective comparison between a novel fluorescent small molecule, Y1R probe-1, and traditional antibody-based detection methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your research needs.

The Neuropeptide Y1 Receptor (Y1R) plays a significant role in vasoconstriction, food intake, and anxiety, making it a key target in drug discovery. Accurate detection and quantification of Y1R are crucial for understanding its function and for the development of novel therapeutics. While antibody-based methods have long been the standard, the emergence of high-affinity fluorescent probes offers a compelling alternative. This guide delves into a detailed comparison of this compound, a potent and selective fluorescent antagonist, and conventional antibody-based approaches for Y1R detection.

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for this compound and a representative commercially available anti-Y1R antibody.

Table 1: Performance Characteristics of this compound

ParameterValueReference Application(s)
Binding Affinity (Ki) 0.19 nMRadioligand Binding Assay
Functional Activity AntagonistCalcium Mobilization Assay
Excitation Wavelength Varies with fluorophoreFluorescence Microscopy, Flow Cytometry
Emission Wavelength Varies with fluorophoreFluorescence Microscopy, Flow Cytometry

Data for this compound is derived from the publication "Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor" by Müller C, et al. (2022).

Table 2: Representative Performance of a Commercial Anti-Y1R Antibody (Monoclonal)

ParameterTypical Value/RangeApplication(s)
Working Concentration 1:50 - 1:2000Western Blotting, Immunohistochemistry
Specificity Detects human NPY1RFlow Cytometry, ELISA
Clonality Monoclonal/PolyclonalVaries by product
Conjugation Unconjugated or fluorescently labeledVaries by product

Data is compiled from representative datasheets of commercially available anti-Y1R antibodies. Specific performance may vary between suppliers and antibody clones.

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the Y1R signaling cascade and the typical experimental workflows for both this compound and antibody-based detection methods.

Y1R Signaling Pathway

The Neuropeptide Y1 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations and the MAPK pathway.

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane Y1R Y1R G_protein Gαi/oβγ Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca2_increase ↑ [Ca2+]i G_protein->Ca2_increase leads to MAPK_pathway MAPK Pathway Activation G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP converts NPY NPY NPY->Y1R binds ATP ATP ATP->AC

Caption: Simplified Y1R signaling pathway.

Experimental Workflow: this compound vs. Antibody-Based Immunofluorescence

The following diagram outlines the key steps in a typical immunofluorescence experiment for detecting Y1R using either this compound or an antibody-based approach.

Experimental_Workflows cluster_probe This compound Workflow cluster_antibody Antibody-Based IF Workflow p_start Live Cell Culture p_incubation Incubate with This compound p_start->p_incubation p_wash Wash (Optional) p_incubation->p_wash p_image Live Cell Imaging p_wash->p_image a_start Cell Culture a_fix Fixation a_start->a_fix a_perm Permeabilization a_fix->a_perm a_block Blocking a_perm->a_block a_primary Primary Antibody Incubation a_block->a_primary a_wash1 Wash a_primary->a_wash1 a_secondary Secondary Antibody Incubation a_wash1->a_secondary a_wash2 Wash a_secondary->a_wash2 a_mount Mount & Image a_wash2->a_mount

Caption: Comparison of experimental workflows.

Logical Comparison of Detection Methods

This diagram provides a high-level comparison of the advantages and disadvantages of each detection method.

Logical_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages probe_adv This compound: - High affinity & specificity - Live-cell imaging compatible - Simpler & faster protocol - Quantitative binding data antibody_adv Antibody-Based: - Wide range of applications (WB, IHC, etc.) - Established technology - Amplification with secondary antibodies - Targets different epitopes probe_dis This compound: - Primarily for live-cell imaging & flow cytometry - Potential for off-target binding - Photostability can be a concern - Functional effect (antagonist) antibody_dis Antibody-Based: - Requires cell fixation/permeabilization - Longer, more complex protocols - Lot-to-lot variability - Potential for non-specific binding

Caption: Advantages and disadvantages at a glance.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and informed decision-making.

Protocol 1: Live-Cell Imaging of Y1R using this compound

This protocol is adapted from the methods described by Müller et al. (2022).

Materials:

  • Cells expressing Y1R (e.g., HEK293-Y1R or MCF-7)

  • Cell culture medium

  • This compound (e.g., "Neuropeptide Y Y1 receptor antagonist 1")

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or PBS.

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound solution to the cells.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional): For probes with low non-specific binding, this step may not be necessary. If high background is observed, gently wash the cells 2-3 times with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the fluorophore conjugated to the probe. Live-cell imaging can be performed immediately.

Protocol 2: Antibody-Based Immunofluorescence for Y1R Detection

This is a general protocol for indirect immunofluorescence. Specific antibody concentrations and incubation times should be optimized.

Materials:

  • Cells expressing Y1R

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary anti-Y1R antibody

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish to the desired confluency.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Y1R antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Conclusion

Both this compound and antibody-based methods offer powerful means to detect and study the Neuropeptide Y1 Receptor. This compound excels in its high affinity, suitability for live-cell imaging, and a streamlined experimental protocol, making it an excellent choice for dynamic studies of receptor localization and binding kinetics in living systems. Conversely, antibody-based detection remains a versatile and established technique, with a broader range of applications including Western blotting and immunohistochemistry, allowing for the analysis of Y1R in fixed tissues and protein lysates.

The choice between these two methods will ultimately depend on the specific research question, the experimental context, and the available instrumentation. For researchers focused on real-time receptor dynamics in living cells, this compound presents a significant advancement. For broader applications requiring protein detection in various sample types, antibodies continue to be an indispensable tool. This guide provides the foundational information to make an informed decision and to design robust and reliable experiments for the investigation of the important Y1R target.

Y1R Probe-1: A Comparative Guide to Quantum Yield and Photostability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorescent probe is paramount to generating reliable and reproducible data. Among the myriad of available fluorophores, Y1R probe-1 has emerged as a high-affinity tool for studying the Neuropeptide Y Y1 receptor. This guide provides an objective comparison of the quantum yield and photostability of this compound with other commonly used fluorophores, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Other Fluorophores

FluorophoreQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)
TAMRA (parent of this compound) ~0.10~555~580
Fluorescein (FITC)0.95494518
Rhodamine B0.70554577
Cy50.27649670
Alexa Fluor 4880.92495519
Alexa Fluor 5680.69578603

Note: The quantum yield of a fluorescent probe can be influenced by its local environment, including solvent polarity and conjugation to other molecules. The data for this compound's parent fluorophore, TAMRA, is provided as a reference.

Experimental Protocols

Accurate and reproducible measurement of quantum yield and photostability is crucial for the characterization of any fluorescent probe. Below are detailed methodologies for these key experiments.

Quantum Yield Determination (Relative Method)

The relative method for determining fluorescence quantum yield is a widely used technique that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Appropriate spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Photostability Measurement

Photostability is assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.

Materials:

  • Fluorescence microscope equipped with a light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Fluorophore of interest immobilized on a glass slide or in a cellular context

  • Image analysis software

Procedure:

  • Prepare the sample by immobilizing the fluorophore on a coverslip or by labeling the target of interest in cells.

  • Acquire an initial image of the fluorescent sample using a low excitation power to establish the baseline fluorescence intensity.

  • Continuously illuminate a defined region of interest (ROI) with a higher excitation power for a set period.

  • Acquire a time-lapse series of images of the ROI during the continuous illumination.

  • Measure the fluorescence intensity within the ROI for each image in the time series.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

photostability_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Immobilize Fluorophore prep2 Mount on Microscope prep1->prep2 acq1 Acquire Pre-Bleach Image (Low Excitation Power) prep2->acq1 acq2 Continuous Illumination (High Excitation Power) acq1->acq2 acq3 Acquire Time-Lapse Series acq2->acq3 an1 Measure ROI Intensity Over Time acq3->an1 an2 Plot Intensity vs. Time an1->an2 an3 Calculate Photobleaching Half-Life (t1/2) an2->an3

Caption: Experimental workflow for photostability measurement.

Y1R_signaling_pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: Neuropeptide Y Y1 receptor signaling pathway.

Conclusion

The selection of a fluorescent probe with optimal quantum yield and photostability is critical for the success of fluorescence-based research. While this compound offers high-affinity binding to the Neuropeptide Y Y1 receptor, researchers should consider the photophysical properties of its parent fluorophore, TAMRA, in the context of their specific experimental needs. The provided protocols offer a framework for the systematic evaluation of these key performance indicators, enabling an informed choice of fluorescent probe for rigorous and reproducible scientific investigation.

A Comparative Guide to Correlating Y1R Probe-1 Fluorescence with Y1R mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for correlating the fluorescence signal of a hypothetical Y1R-targeting probe, herein termed "Y1R Probe-1," with the corresponding Y1R mRNA expression levels. Understanding the relationship between receptor protein presence and its transcriptional activity is crucial for validating drug targets, assessing pharmacological responses, and developing novel therapeutics. This document outlines key experimental protocols, presents data in a comparative format, and includes visualizations to clarify complex biological pathways and experimental workflows.

It is important to note that the correlation between mRNA and protein levels can vary significantly across different biological systems and is influenced by post-transcriptional, translational, and protein degradation regulation.[1][2][3] Therefore, a multi-faceted approach is recommended for a thorough understanding.

Comparison of Methodologies

The following table summarizes and compares two primary approaches for correlating this compound fluorescence with Y1R mRNA levels. "this compound" is defined for this guide as a fluorescently-labeled antibody or ligand that specifically binds to the Neuropeptide Y Receptor Y1 (Y1R).

Methodology This compound Fluorescence Quantification Y1R mRNA Quantification Advantages Disadvantages
Approach 1: Bulk Analysis Fluorescent Ligand Binding Assay on cell lysates or membrane fractions.[4][5][6]Quantitative Real-Time PCR (RT-qPCR) on total RNA extracted from a parallel cell/tissue sample.[7][8]- High throughput and quantitative.- Well-established and reproducible protocols.- Provides an average measurement across a cell population.- Lacks single-cell resolution.- Spatial information within the tissue is lost.- Correlation is indirect as it's performed on separate sample pools.
Approach 2: In Situ Analysis Immunofluorescence (IF) Microscopy on fixed cells or tissue sections.[9][10][11]In Situ Hybridization (ISH) (e.g., RNAscope) on the same or serial sections.[12][13][14]- Provides single-cell resolution and spatial context.- Allows for direct visual correlation in the same cell/tissue region.- Preserves tissue architecture.- Can be technically challenging and lower throughput.- Quantification of fluorescence can be complex.- Potential for signal overlap and background noise.

Experimental Protocols

Protocol 1: this compound Fluorescence Quantification by Immunofluorescence

This protocol describes the visualization of Y1R protein expression using a fluorescently labeled antibody ("this compound").[9][10]

  • Cell/Tissue Preparation:

    • For cultured cells: Grow cells on glass coverslips.

    • For tissue: Prepare cryosections or paraffin-embedded sections.

  • Fixation: Fix the samples with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular epitopes, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody component of "this compound" (or an anti-Y1R antibody) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation (if required): If the primary antibody is not fluorescently labeled, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain nuclei with DAPI or a similar nuclear stain.

  • Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize and quantify the fluorescence signal using a confocal or fluorescence microscope.

Protocol 2: Y1R mRNA Quantification by Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying Y1R mRNA levels from a cell or tissue sample.[7][15][16]

  • RNA Extraction: Isolate total RNA from the cell or tissue sample using a suitable RNA extraction kit.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[8]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • cDNA template

    • Y1R-specific forward and reverse primers

    • A fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)

    • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) value for Y1R and a reference (housekeeping) gene. Calculate the relative expression of Y1R mRNA using the ΔΔCt method or an absolute quantification method with a standard curve.

Protocol 3: Y1R mRNA Quantification by In Situ Hybridization (ISH)

This protocol provides a method for visualizing Y1R mRNA within intact cells or tissue sections.[12][13][17]

  • Sample Preparation: Prepare fixed frozen or paraffin-embedded tissue sections on slides.

  • Pretreatment: Perform target retrieval and protease digestion to unmask the target RNA sequences.

  • Probe Hybridization: Apply the Y1R-specific ISH probe set (e.g., RNAscope) and incubate at the recommended temperature to allow the probes to hybridize to the target mRNA.

  • Signal Amplification: Perform a series of amplification steps according to the manufacturer's protocol to amplify the signal from the hybridized probes.

  • Fluorescent Labeling: Add the fluorescently labeled probes that bind to the amplification structure.

  • Counterstaining and Mounting: Counterstain the nuclei and mount the slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope and quantify the signal on a per-cell basis.

Visualizations

Y1R Signaling Pathway

The Neuropeptide Y receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[18][19]

Y1R_Signaling_Pathway cluster_membrane Plasma Membrane Y1R Y1R Gi Gi/o Protein Y1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca2_increase ↑ Intracellular Ca²⁺ Gi->Ca2_increase Modulation cAMP cAMP AC->cAMP Conversion NPY Neuropeptide Y (NPY) NPY->Y1R Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulation Ca2_increase->Downstream Regulation

Caption: Simplified Y1R signaling cascade upon NPY binding.

Experimental Workflow for Correlating this compound Fluorescence with Y1R mRNA

The following diagram illustrates a logical workflow for a comprehensive study aiming to correlate Y1R protein and mRNA levels.

Correlation_Workflow cluster_sample Sample Preparation cluster_protein Protein Analysis cluster_mrna mRNA Analysis cluster_analysis Data Correlation start Cells or Tissue Sample split Divide Sample start->split fix_perm Fixation & Permeabilization split->fix_perm For Protein/ISH rna_extract RNA Extraction split->rna_extract For RT-qPCR if_stain Immunofluorescence (this compound) fix_perm->if_stain ish In Situ Hybridization fix_perm->ish microscopy Fluorescence Microscopy if_stain->microscopy quant_protein Quantify Fluorescence Intensity microscopy->quant_protein correlate Statistical Correlation Analysis quant_protein->correlate rt_qpcr RT-qPCR rna_extract->rt_qpcr quant_mrna_qpcr Relative/Absolute Quantification rt_qpcr->quant_mrna_qpcr quant_mrna_ish Quantify ISH Signal ish->quant_mrna_ish quant_mrna_qpcr->correlate quant_mrna_ish->correlate

Caption: Workflow for correlating Y1R protein and mRNA expression.

References

Safety Operating Guide

Proper Disposal of Y1R Probe-1: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Y1R probe-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous chemical waste, is recommended. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound.

Key Characteristics of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for correct labeling and waste management.

PropertyValue
Chemical Formula C₆₄H₇₁F₃N₁₀O₁₂
Molecular Weight 1229.30 g/mol
Description A high-affinity fluorescence probe for the Neuropeptide Y Y1 Receptor.
Storage Store at -20°C for up to 2 years (powder), or in DMSO at -80°C for up to 6 months.

Experimental Protocols Referenced

Currently, no specific experimental protocols detailing the disposal of this compound are publicly available. The following disposal procedure is based on established best practices for laboratory chemical waste management.

Step-by-Step Disposal Procedure for this compound

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., unused solutions, contaminated labware, gloves, and paper towels) as chemical waste.

  • Do not mix this compound waste with other waste streams such as biological, radioactive, or general trash to prevent dangerous reactions and cross-contamination.[1]

  • Segregate solid waste contaminated with this compound from liquid waste into separate, clearly marked containers.

2. Waste Collection and Container Management:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic is often preferred for waste storage.[2]

  • Ensure the waste container is always securely closed, except when adding waste, to prevent spills and evaporation.[3]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound" and its known characteristics.

3. Consultation and Adherence to Institutional Policies:

  • Crucially, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. [4] EHS will provide information on local regulations and institutional protocols.

  • Follow all institutional requirements for waste accumulation, storage duration, and scheduling a waste pickup.

4. Waste Pickup and Final Disposal:

  • Store the labeled waste container in a designated satellite accumulation area within your laboratory.[2]

  • Arrange for a hazardous waste pickup through your institution's EHS program. Trained personnel will then manage the final disposal in compliance with all federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for disposal check_sds Consult this compound Safety Data Sheet (SDS) start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow specific disposal instructions in SDS sds_available->follow_sds Yes no_sds Treat as hazardous chemical waste sds_available->no_sds No consult_ehs Consult Institutional EHS for specific guidelines follow_sds->consult_ehs no_sds->consult_ehs segregate Segregate liquid and solid waste consult_ehs->segregate label_waste Label container with 'Hazardous Waste' and contents segregate->label_waste store Store in designated satellite accumulation area label_waste->store pickup Arrange for hazardous waste pickup via EHS store->pickup end_proc End of Procedure pickup->end_proc

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Y1R Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Y1R probe-1. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as Compound 39, is a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor, primarily used in cancer research.[1][2][3][4] Below is a summary of its key properties.

PropertyValue
Chemical Name This compound (Compound 39)[1][2][3]
CAS Number 2773476-41-6[2][3]
Molecular Formula C64H71F3N10O12[2][3]
Molecular Weight 1229.30 g/mol [2]
Appearance Powder[2]
Storage Conditions 2 years at -20°C (Powder)[2], 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[2]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the specific PPE required.[5] The following table summarizes the recommended PPE for various stages of handling.

Area of ProtectionRequired PPESpecifications and Recommendations
Body Protection Laboratory CoatFire-resistant coats are recommended, especially when working with flammable solvents like DMSO.[6]
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standard.[5][7] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashes.[6][7]
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended for enhanced protection.[5] For handling chemicals of unknown toxicity, consider wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[7]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect against spills and falling objects.[5][6]
Respiratory Protection Respirator (if necessary)An N95, half-mask, or full-face respirator may be necessary when working with the powder outside of a fume hood or in poorly ventilated areas to avoid inhalation.[6]
Experimental Protocols and Handling Procedures

Receiving and Storage:

  • Upon receiving the shipment, inspect the packaging for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the package.

  • Store the compound as recommended: the powder form should be stored at -20°C for long-term stability.[2]

Preparation of Stock Solutions:

  • All work with the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before weighing, ensure all necessary equipment (analytical balance, spatulas, weigh boats) is clean and readily available.

  • Wear double nitrile gloves, a lab coat, and safety goggles. A face shield is recommended during powder handling.

  • Carefully weigh the desired amount of the probe.

  • To prepare a stock solution in DMSO, slowly add the solvent to the powder to avoid splashing. Ensure the vial is securely capped and vortex or sonicate until the probe is fully dissolved.

  • Store stock solutions at 4°C for short-term use (up to 2 weeks) or at -80°C for longer-term storage (up to 6 months).[2]

Use in Experiments:

  • When diluting the stock solution to working concentrations, continue to wear all recommended PPE.

  • Conduct all experimental procedures involving the probe in a well-ventilated area.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and vials.

    • Collect all solid waste in a designated, clearly labeled hazardous waste container.

    • The container should be kept closed when not in use.

  • Liquid Waste: This includes unused stock solutions, working solutions, and contaminated media.

    • Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.[8]

  • Follow your institution's specific guidelines for the disposal of chemical waste. If the probe is used in experiments with biological materials, follow the appropriate guidelines for biohazardous or multi-hazardous waste disposal.[9][10]

Visualizations

The following diagrams illustrate the experimental workflow for handling this compound and the logical relationship for PPE selection.

G cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal A Receiving and Inspection B Storage at -20°C A->B C Weighing in Fume Hood B->C D Dissolving in DMSO C->D E Preparation of Working Solution D->E F Cellular Staining/Assay E->F G Data Acquisition F->G H Collect Solid Waste F->H I Collect Liquid Waste F->I J Dispose as Hazardous Waste H->J I->J PPE_Selection Start Handling this compound Risk Risk Assessment Start->Risk Powder Handling Powder? Risk->Powder Splash Splash Hazard? Powder->Splash No PPE_Inhale Maximum PPE: - Add Respirator - Work in Fume Hood Powder->PPE_Inhale Yes PPE_Low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Splash->PPE_Low No PPE_High Enhanced PPE: - Add Face Shield - Double Glove Splash->PPE_High Yes

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.